2-Phenyl-7-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
1099378-31-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2 |
InChI Key |
JCPKJBHHIVVGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the X-ray Crystallography of 7-Azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallography of 7-azabicyclo[2.2.1]heptane derivatives, a class of compounds with significant interest in drug discovery due to their rigid bicyclic structure that serves as a valuable scaffold for modulating biological activity. This document details experimental protocols for synthesis and crystallization, presents crystallographic data for several derivatives, and visualizes the biological pathways in which these compounds are active.
Data Presentation: Crystallographic Data of 7-Azabicyclo[2.2.1]heptane Derivatives
The following table summarizes key crystallographic data for a selection of 7-azabicyclo[2.2.1]heptane derivatives, providing a comparative overview of their solid-state structures. This data has been compiled from the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD).[1][2][3][4]
| Compound Name | COD/CSD ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 7-Azabicyclo[2.2.1]heptan-7-ium chloride | 1511233 (CSD) | C₆H₁₂ClN | Orthorhombic | Cmc2₁ | 9.1532 | 8.7029 | 8.7336 | 90 | 90 | 90 | |
| endo-10-Benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione | - | C₂₃H₁₈N₂O₃ | Monoclinic | P2₁/c | 12.133 | 8.845 | 17.580 | 90 | 101.48 | 90 | [5] |
| exo-10-Acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione | - | C₁₆H₁₆N₂O₃ | Monoclinic | P2₁/n | 10.605 | 11.235 | 11.855 | 90 | 101.95 | 90 | [5] |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | 4114441 (COD) | C₁₄H₁₇NO | Monoclinic | P2₁/c | 6.922 | 14.335 | 11.798 | 90 | 98.85 | 90 | [6] |
| Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane | 4103340 (COD) | C₁₄H₁₆BrNO | Orthorhombic | Pna2₁ | 13.694 | 7.116 | 26.1 | 90 | 90 | 90 | [7] |
| 1-Methyl-3-(methylidene)-7-((p-toluenesulfonato)amino)-4-(trimethylsilyl)-7-azabicyclo[2.2.1]heptane | 1519358 (COD) | C₁₈H₂₈N₂O₂SSi | Monoclinic | P2₁/c | 14.291 | 11.709 | 13.341 | 90 | 115.86 | 90 | |
| 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane | - | C₁₆H₁₆N₂O | Triclinic | P-1 | 11.012 | 13.950 | 10.074 | 111.09 | 104.97 | 77.38 | [8] |
Experimental Protocols
Synthesis and Crystallization of 7-Azabicyclo[2.2.1]heptane Derivatives
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives often involves multi-step reaction sequences. A common strategy is the Diels-Alder reaction between a pyrrole derivative and a suitable dienophile to construct the bicyclic core.[5] Another approach involves the transformation of tropinone. Further modifications can be introduced to the scaffold to generate a library of derivatives.[9]
General Protocol for Single Crystal Growth of 7-Azabicyclo[2.2.1]heptane Derivatives:
High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. The following are general methods that can be adapted for specific 7-azabicyclo[2.2.1]heptane derivatives.[10][11][12][13][14]
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to near saturation in a clean vial.[13]
-
Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Crystals should form over a period of several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent).
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.
-
The gradual decrease in temperature will lower the solubility of the compound, leading to crystal formation.
-
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following general procedure is followed for X-ray diffraction analysis:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Mandatory Visualization
Experimental Workflow: From Synthesis to Crystal Structure
References
- 1. The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Crystallography Open Database: Information card for entry 4114441 [crystallography.net]
- 7. Crystallography Open Database: Information card for entry 4103340 [crystallography.net]
- 8. X-ray powder diffraction analysis of 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
Computational Modeling of 2-Phenyl-7-azabicyclo[2.2.1]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of the 2-Phenyl-7-azabicyclo[2.2.1]heptane structure, a key scaffold in medicinal chemistry. This document outlines the prevalent computational and experimental methodologies used to elucidate its three-dimensional structure, conformational dynamics, and interactions with biological targets.
Introduction
This compound is a rigid bicyclic amine that serves as a foundational structure for a variety of biologically active compounds. Its constrained framework makes it an attractive scaffold for designing ligands with high affinity and selectivity for various receptors and transporters, including nicotinic acetylcholine receptors (nAChRs), dopamine transporters (DAT), and sigma (σ) receptors. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and the development of novel therapeutics.
Computational modeling, in conjunction with experimental validation, provides a powerful toolkit for investigating the structure-activity relationships (SAR) of this compound derivatives. This guide details the key computational and experimental protocols employed in these studies and presents available quantitative data to facilitate further research and development.
Computational Modeling Methodologies
A variety of computational techniques are employed to model the this compound structure. The choice of method depends on the specific research question, desired accuracy, and available computational resources.
Quantum Mechanics (QM)
Quantum mechanical calculations are essential for accurately determining the electronic structure, geometry, and energetic properties of the molecule.
Experimental Protocol: Density Functional Theory (DFT) Calculations
A common approach for studying the this compound system involves Density Functional Theory (DFT). While specific parameters may vary between studies, a representative protocol is outlined below:
-
Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A preliminary conformational search is often performed using a lower-level theory or molecular mechanics to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[1]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy, is typically employed to describe the atomic orbitals.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Solvation Effects: To model the behavior in a biological environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Molecular Mechanics (MM)
Molecular mechanics methods offer a computationally less expensive alternative to QM for exploring the conformational landscape of larger molecules or for running longer simulations.
Experimental Protocol: Conformational Analysis
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or AMBER, is chosen. The choice of force field is critical and should be validated for the specific class of molecules being studied.
-
Systematic or Stochastic Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule and identify low-energy conformations.
-
Energy Minimization: Each identified conformation is subjected to energy minimization to find the nearest local energy minimum.
-
Analysis: The resulting conformers are ranked by their steric energy to determine the most stable structures.
Experimental Structure Validation
Experimental techniques are crucial for validating the computationally derived structures and providing a direct measure of the molecule's geometry.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Single crystals of a suitable this compound derivative are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).[2] A monochromatic X-ray source, typically Cu Kα or Mo Kα radiation, is used.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares procedures.
-
Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the different nuclei in the molecule.
-
2D NMR: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish connectivity between protons, between protons and carbons, and through-space proximities between protons, respectively.
-
Structure Elucidation: The combination of 1D and 2D NMR data allows for the assignment of all proton and carbon signals and provides crucial information for determining the relative stereochemistry and conformation of the molecule in solution.
Quantitative Data
Table 1: Calculated Geometric Parameters for a 1-Azahomocubane with a [2.2.1]heptane Substructure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2–N–C9 | - | 105.7 |
Data from a computational study at the M062X-D3/Def2TZVPP level of theory on a related azabicyclic system.[3]
Table 2: In Vitro Binding Affinities (Ki) of this compound Derivatives
| Compound | Target Receptor | Ki (nM) |
| (-)-7-Methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | Human α4β2 nAChR | 0.26 |
| Human α2β4 nAChR | 7.8 | |
| Human α3β4 nAChR | 310 | |
| N-substituted 7-azabicyclo[2.2.1]heptane derivative (unspecified) | σ2 Receptor | High Affinity |
Binding affinities are highly dependent on the specific substitutions on the this compound scaffold.[4][5]
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is mediated through their interaction with specific protein targets. The following diagrams illustrate the generalized signaling pathways associated with these targets and a typical workflow for the synthesis and evaluation of these compounds.
Conclusion
The computational modeling of this compound provides invaluable insights into its structural and electronic properties, guiding the design of novel and potent drug candidates. The synergy between quantum mechanics, molecular mechanics, and experimental validation techniques like X-ray crystallography and NMR spectroscopy is essential for a comprehensive understanding of this important molecular scaffold. This guide serves as a foundational resource for researchers in the field, summarizing key methodologies and available data to facilitate future investigations into the therapeutic potential of this compound derivatives.
References
- 1. Buy 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile | 1087789-01-2 [smolecule.com]
- 2. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. (-)-7-Methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exo and Endo Isomers of 2-Phenyl-7-azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of the exo and endo isomers of 2-Phenyl-7-azabicyclo[2.2.1]heptane. This bicyclic scaffold is of significant interest in medicinal chemistry due to its rigid structure, which allows for precise orientation of substituents and interaction with biological targets.
Core Synthesis and Isomer Separation
The synthesis of the 7-azabicyclo[2.2.1]heptane core structure, a key component of numerous biologically active compounds, can be achieved through several strategic routes. The introduction of a phenyl group at the 2-position creates stereoisomers, the endo and exo forms, which can exhibit distinct pharmacological profiles.
Synthetic Pathways
Two primary methods for the synthesis of the this compound scaffold are the Diels-Alder reaction and the Favorskii rearrangement.
Diels-Alder Reaction: A straightforward approach to the endo isomer involves a high-pressure Diels-Alder reaction.[1] This cycloaddition is typically performed between a substituted pyrrole and a dienophile. For the synthesis of this compound, a potential route involves the reaction of an N-protected pyrrole with styrene or a related phenyl-containing dienophile under high pressure. The endo product is often favored due to secondary orbital interactions in the transition state.
General Synthetic Scheme (Diels-Alder): A plausible synthetic route, based on analogous reactions, begins with the protection of the pyrrole nitrogen, for example, with a carbomethoxy group. This is followed by a Diels-Alder reaction with a suitable dienophile like phenyl vinyl sulfone, which can then be further manipulated to yield the desired product.
Favorskii Rearrangement: An alternative strategy to construct the 7-azabicyclo[2.2.1]heptane skeleton is through a Favorskii rearrangement of an α-halo ketone. This method has been successfully employed for the synthesis of various derivatives of this bicyclic system.
Isomer Separation
The separation of the resulting exo and endo isomers is typically achieved using column chromatography. The difference in the spatial arrangement of the phenyl group leads to different polarities, allowing for their separation on a silica gel column with an appropriate eluent system, such as a mixture of ethyl acetate and hexanes.
Quantitative Data Summary
| Parameter | Exo Isomer | Endo Isomer | Reference |
| Synthesis Yield | Varies | Varies | General Synthetic Methods |
| Isomer Ratio (Exo:Endo) | Varies with reaction conditions | Varies with reaction conditions | High-pressure Diels-Alder favors endo |
Table 1: Synthesis and Isomer Ratio
| Spectroscopic Data | Exo Isomer (Expected) | Endo Isomer (Expected) |
| ¹H NMR (Bridgehead H) | Downfield shift | Upfield shift |
| ¹H NMR (H2 Proton) | Smaller coupling constants to bridgehead protons | Larger coupling constants to bridgehead protons |
| ¹³C NMR (Phenyl C1) | Characteristic chemical shift | Characteristic chemical shift |
| IR (N-H Stretch) | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
| Mass Spec (M+) | Expected molecular ion peak | Expected molecular ion peak |
Table 2: Expected Spectroscopic Data
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and separation of the title compounds, constructed from established methods for analogous 7-azabicyclo[2.2.1]heptane derivatives.
Synthesis of a Diels-Alder Adduct Precursor (Illustrative)
-
N-Protection of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride. After stirring for a short period, add an equimolar amount of methyl chloroformate at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the N-carbomethoxypyrrole with an organic solvent. Purify by distillation or chromatography.
-
High-Pressure Diels-Alder Reaction: In a high-pressure reactor, combine the N-carbomethoxypyrrole with a dienophile such as phenyl vinyl sulfone in a suitable solvent like toluene. Pressurize the reactor (e.g., up to 14 kbar) and heat for several hours. After cooling and depressurization, concentrate the reaction mixture in vacuo.
-
Purification: The crude product, a mixture of exo and endo isomers of the Diels-Alder adduct, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reductive Desulfonation and Deprotection (Illustrative)
-
Desulfonation: Dissolve the purified Diels-Alder adduct in a suitable solvent system (e.g., methanol with a phosphate buffer). Add freshly prepared sodium amalgam portion-wise at 0°C. Stir the reaction until the starting material is consumed (monitored by TLC). Filter the reaction mixture and remove the solvent under reduced pressure.
-
Hydrogenation: Dissolve the desulfonated product in methanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the double bond is saturated. Filter off the catalyst and concentrate the filtrate.
-
Deprotection and Phenyl Group Introduction (if necessary): Depending on the initial dienophile, further steps may be required to introduce the phenyl group and deprotect the nitrogen. For instance, if a precursor to the phenyl group was used, it would be converted at this stage. The N-carbomethoxy group can be removed by hydrolysis with a strong acid or base.
Isomer Separation by Column Chromatography
-
Column Preparation: Prepare a silica gel column of appropriate size based on the amount of the isomer mixture.
-
Elution: Dissolve the mixture of exo and endo-2-Phenyl-7-azabicyclo[2.2.1]heptane in a minimal amount of the eluent and load it onto the column. Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity mixture.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated isomers. Combine the fractions containing the pure isomers and remove the solvent in vacuo.
Visualization of Potential Signaling Pathways
The 7-azabicyclo[2.2.1]heptane scaffold is a known pharmacophore for cholinergic and sigma receptors. The exo and endo orientations of the 2-phenyl substituent are expected to modulate the binding affinity and functional activity at these receptors.
Cholinergic Receptor Signaling
These compounds are potential ligands for both nicotinic and muscarinic acetylcholine receptors.
Caption: Potential interaction of isomers with cholinergic receptors.
Sigma Receptor Signaling
Sigma receptors, particularly the σ1 subtype, are intracellular chaperones at the endoplasmic reticulum (ER) that modulate calcium signaling.
Caption: Postulated interaction with the Sigma-1 receptor.
Conclusion and Future Directions
The exo and endo isomers of this compound represent a promising scaffold for the development of novel therapeutics targeting the central nervous system. The distinct stereochemistry of these isomers is likely to confer differential affinity and efficacy at cholinergic and sigma receptors, making their separate synthesis and pharmacological evaluation a critical area of research. Future work should focus on the development of stereoselective synthetic routes to access each isomer in high purity and the detailed characterization of their interactions with specific receptor subtypes and downstream signaling pathways. Such studies will be invaluable for understanding their therapeutic potential in neurological and psychiatric disorders.
References
The Intricate Dance of Structure and Activity: A Deep Dive into 2-Phenyl-7-azabicyclo[2.2.1]heptane Derivatives and Their Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-7-azabicyclo[2.2.1]heptane scaffold has emerged as a compelling framework in the design of novel therapeutic agents targeting the intricate network of monoamine transporters. These transporters—responsible for the reuptake of key neurotransmitters dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are pivotal in regulating mood, cognition, and behavior. Dysregulation of these systems is implicated in a spectrum of neurological and psychiatric disorders, making the development of selective and potent transporter inhibitors a critical area of research. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a detailed examination of how subtle molecular modifications influence their binding affinity and selectivity for DAT, SERT, and NET.
Core Structure-Activity Insights
The binding affinity of this compound derivatives is profoundly influenced by the stereochemistry and the nature of substituents at key positions of the bicyclic core and the phenyl ring.
Stereochemistry at the 2- and 3-Positions
Pioneering work on the stereoisomers of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane has laid the foundation for understanding the spatial requirements for DAT interaction. Studies have revealed that the orientation of the phenyl group at the 3-position is a critical determinant of binding affinity. Notably, the 3α-phenyl isomers consistently demonstrate higher potency at the dopamine transporter compared to their 3β-phenyl counterparts.[1][2][3] This suggests a specific hydrophobic pocket within the DAT binding site that favorably accommodates the phenyl ring in the α-orientation. However, it is important to note that even the more active isomers of this series are considerably less potent than cocaine and other well-known tropane-based DAT inhibitors.[1][2][3]
Impact of Phenyl Ring Substitution
While extensive SAR data on phenyl ring substitutions for the this compound series is still developing, research on analogous compounds like the phenyltropanes provides valuable predictive insights. In related series, substitutions on the phenyl ring have been shown to dramatically modulate both potency and selectivity across the monoamine transporters.
The Role of the N-Substituent
The substituent on the nitrogen atom of the 7-azabicyclo[2.2.1]heptane core also plays a crucial role in defining the pharmacological profile. Variations at this position can influence not only the affinity for the primary target but also the selectivity against other transporters and receptors.
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the pharmacological data, the following table summarizes the in vitro binding affinities (Ki) of key this compound derivatives for the dopamine transporter.
| Compound | Stereochemistry | DAT Ki (µM)[1][2][3] |
| 1 | (1R,2R,3S,4S) | 96 |
| 2 | (1S,2S,3R,4R) | > 100 |
| 3 | (1R,2R,3R,4S) | 5 |
| 4 | (1S,2S,3S,4R) | 12 |
| Cocaine | 0.1 - 0.5 | |
| WIN 35,065-2 | 0.01 - 0.02 |
Table 1: Dopamine Transporter (DAT) Binding Affinities of 2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane Stereoisomers.
Experimental Methodologies
The determination of binding affinities for these compounds relies on robust and well-validated experimental protocols. The most common method employed is the in vitro radioligand competition binding assay.
Radioligand Competition Binding Assay for Dopamine Transporter (DAT)
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its binding site on the dopamine transporter.
Materials:
-
Tissue Preparation: Rat caudate-putamen tissue homogenates are commonly used as a rich source of dopamine transporters.[1][2]
-
Radioligand: [³H]WIN 35,428 is a high-affinity radioligand for the dopamine transporter.[4][5][6]
-
Test Compounds: this compound derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) is used to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Aliquots of the rat caudate-putamen membrane homogenate are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitor binding affinity) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways Modulated by DAT Inhibition
Inhibition of the dopamine transporter by this compound derivatives leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This elevated dopamine level subsequently enhances the activation of postsynaptic dopamine receptors (D1 and D2 receptor families), triggering a cascade of intracellular signaling events. These pathways are crucial for mediating the downstream effects of DAT inhibitors on neuronal function and behavior.[7][8]
Future Directions
The this compound scaffold holds significant promise for the development of novel monoamine transporter inhibitors. Future research should focus on a more extensive exploration of the SAR by synthesizing and evaluating a broader range of derivatives with diverse substitutions on the phenyl ring and the bicycloheptane core. A critical aspect will be to determine the binding affinities of these new analogs not only at DAT but also at SERT and NET to build a comprehensive selectivity profile. Such studies will be instrumental in fine-tuning the pharmacological properties of this chemical class, paving the way for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
- 1. abmole.com [abmole.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Rise of a Privileged Scaffold: A Technical Guide to 2-Phenyl-7-azabicyclo[2.2.1]heptane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Within this landscape, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – offers a powerful strategy for efficient drug discovery. The rigid, bicyclic structure of 2-Phenyl-7-azabicyclo[2.2.1]heptane has emerged as one such promising scaffold, demonstrating remarkable versatility in its interactions with key proteins implicated in a range of central nervous system (CNS) disorders and other diseases.
This technical guide provides an in-depth exploration of the this compound core, summarizing its synthesis, biological activities, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and drug discovery workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Data Summary
The therapeutic utility of the this compound scaffold is underscored by the diverse biological activities and potent affinities of its derivatives. The following tables summarize key quantitative data for representative compounds, highlighting their interactions with various biological targets.
Table 1: Binding Affinities of this compound Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Substituent(s) | Receptor Subtype | Binding Affinity (Ki, nM) |
| Epibatidine | 2'-(6-chloro-3-pyridyl) | α4β2 | 0.045 - 0.23[1][2] |
| α7 | 198 | ||
| Analog 1 | 2'-(2'-Fluoro-3'-bromo-5'-pyridinyl) | α4β2 | Data not available |
| Analog 2 | 2'-(3'-(4-Fluorophenyl)-5'-pyridinyl) | α4β2 | ~1 |
| Analog 3 | 7-Methyl, 2-(5-(pyridinyl)pyridin-3-yl) | nAChRs | Picomolar range[3] |
Table 2: Activity of this compound Derivatives at Sigma Receptors
| Compound | N-Substituent | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Derivative A | Arylalkyl | σ2 | High Affinity | Selective |
| Derivative B | Alicyclic | σ1/σ2 | High Affinity | Non-selective |
| Derivative C | Polycarbocyclic | σ1/σ2 | High Affinity | Non-selective |
| Analog with Trishomocubane | - | σ2 | Modest Affinity[4] | - |
Table 3: In Vivo Efficacy of Epibatidine Analogs
| Compound | Animal Model | Endpoint | Efficacy (ED50) |
| Epibatidine | Mouse Hot-Plate Assay | Analgesia | ~1.5 µg/kg (i.p.)[2] |
| 3'-(Substituted Phenyl) Analogs | Mouse Tail-Flick Test | Antinociception | 0.14 - 20 µg/kg (s.c.) |
| RTI-36, RTI-102, RTI-76 | Rat CCI Neuropathic Pain Model | Allodynia Reversal | Potent activity observed[5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the this compound core and for key biological assays.
Synthesis of exo-2-Phenyl-7-azabicyclo[2.2.1]heptane
This protocol describes a multi-step synthesis starting from the Diels-Alder reaction of an N-protected pyrrole with an appropriate dienophile, followed by reduction and deprotection steps.
Step 1: Diels-Alder Cycloaddition
-
To a solution of N-Boc-pyrrole (1 equivalent) in a suitable solvent (e.g., toluene), add the dienophile (e.g., a phenyl-substituted acetylene derivative with a sulfonyl group) (1.1 equivalents).
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting bicyclic adduct by column chromatography on silica gel.
Step 2: Reductive Desulfonylation and Hydrogenation
-
Dissolve the bicyclic adduct (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium amalgam or magnesium in methanol, portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 45 PSI) at room temperature for 12-24 hours.[6]
-
Filter the catalyst and concentrate the filtrate to obtain the saturated 7-azabicyclo[2.2.1]heptane derivative.
Step 3: Acid-Catalyzed Deprotection
-
Dissolve the N-Boc protected compound (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for nAChRs.
Materials:
-
Receptor source: Rat brain homogenates or cell lines expressing the desired nAChR subtype (e.g., SH-SY5Y for α3-containing receptors).
-
Radioligand: e.g., [³H]epibatidine for labeling high-affinity nAChRs.[1]
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare receptor membranes from the chosen source by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the receptor preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol describes a cell-based functional assay to assess the agonist or antagonist activity of test compounds at ligand-gated ion channels like nAChRs.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells stably transfected with the receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Agonist control (e.g., acetylcholine or nicotine).
-
Antagonist control (e.g., mecamylamine).
-
Test compounds.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To test for agonist activity, add the test compound at various concentrations to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound for a specific period before adding a known agonist at a fixed concentration (e.g., its EC50 value). A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
Analyze the data to determine EC50 values for agonists (the concentration that produces 50% of the maximal response) or IC50 values for antagonists (the concentration that inhibits 50% of the agonist response).
Visualizations: Pathways and Workflows
Visual representations of complex biological and logical processes are invaluable for comprehension and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow relevant to the this compound scaffold.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel therapeutics, particularly for CNS disorders. Its rigid structure provides a well-defined orientation for substituents, allowing for the fine-tuning of interactions with various biological targets. The demonstrated high affinity and functional activity of its derivatives at nicotinic acetylcholine and sigma receptors highlight its potential for the development of treatments for pain, neurodegenerative diseases, and psychiatric conditions. This technical guide serves as a foundational resource to facilitate further research and development of this versatile and promising chemical scaffold.
References
- 1. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around a pivotal Diels-Alder reaction between an N-protected pyrrole and phenyl vinyl sulfone, followed by subsequent reductive and deprotection steps.
The 7-azabicyclo[2.2.1]heptane core is a rigid structural motif present in various biologically active compounds. The introduction of a phenyl group at the 2-position offers a key anchor for further structural modifications, making this synthetic route highly relevant for the exploration of new chemical entities.
The following protocols are based on established chemical principles and analogous reactions reported in the scientific literature. They are intended to serve as a comprehensive guide for the laboratory synthesis of the target compound.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a three-step sequence as illustrated below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Diels-Alder Reaction - Synthesis of N-Boc-2-phenyl-2-phenylsulfonyl-7-azabicyclo[2.2.1]hept-5-ene
This step involves the [4+2] cycloaddition of N-Boc-pyrrole and phenyl vinyl sulfone. High pressure is often employed to facilitate the reaction with pyrroles, which are generally reluctant dienes.
Materials:
-
N-Boc-pyrrole
-
Phenyl vinyl sulfone
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve N-Boc-pyrrole (1.0 eq) and phenyl vinyl sulfone (1.2 eq) in anhydrous toluene.
-
Seal the reactor and pressurize with nitrogen gas.
-
Heat the reaction mixture to the specified temperature and apply high pressure.
-
Maintain the reaction under these conditions with stirring for the designated time.
-
After the reaction period, cool the vessel to room temperature and slowly release the pressure.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Diels-Alder adduct.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Reductive Desulfonation and Hydrogenation - Synthesis of N-Boc-2-phenyl-7-azabicyclo[2.2.1]heptane
This procedure combines the removal of the phenylsulfonyl group and the saturation of the alkene bond in a single step using Raney Nickel and hydrogen.
Materials:
-
N-Boc-2-phenyl-2-phenylsulfonyl-7-azabicyclo[2.2.1]hept-5-ene
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus
Procedure:
-
To a solution of the Diels-Alder adduct (1.0 eq) in ethanol, add a slurry of Raney Nickel (a significant excess by weight).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature for the specified duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
Step 3: N-Boc Deprotection - Synthesis of this compound
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.
Materials:
-
N-Boc-2-phenyl-7-azabicyclo[2.2.1]heptane
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of the acidic solution (e.g., 4M HCl in dioxane or TFA) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the indicated time.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method such as crystallization or column chromatography to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions
| Step | Reaction | Temperature | Pressure | Solvent | Duration (h) | Typical Yield (%) |
| 1 | Diels-Alder Reaction | 100-120 °C | 10-15 kbar | Toluene | 24-48 | 60-75 |
| 2 | Reductive Desulfonation & Hydrogenation | Room Temp. | 50-100 psi | Ethanol | 12-24 | 80-90 |
| 3 | N-Boc Deprotection | 0 °C to Room Temp. | Atmospheric | DCM / Dioxane | 1-4 | >90 |
Note: The yields are illustrative and may vary based on experimental conditions and scale.
Table 2: Characterization Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ ppm) | Expected ¹³C NMR Signals (δ ppm) | Expected Mass Spec (m/z) |
| N-Boc-2-phenyl-7-azabicyclo[2.2.1]heptane | C₁₈H₂₅NO₂ | 287.40 | 7.2-7.4 (m, 5H, Ar-H), 4.2-4.5 (br s, 2H, bridgehead H), 2.8-3.2 (m, 1H, CH-Ph), 1.2-2.0 (m, 6H, bicyclic CH₂), 1.4 (s, 9H, Boc-H) | 155-156 (C=O), 140-142 (Ar-C), 126-129 (Ar-CH), 80-81 (C(CH₃)₃), 60-65 (bridgehead C), 45-50 (CH-Ph), 28-40 (bicyclic CH₂), 28.5 (C(CH₃)₃) | [M+H]⁺ = 288.19 |
| This compound | C₁₂H₁₅N | 173.25 | 7.1-7.3 (m, 5H, Ar-H), 3.8-4.0 (br s, 2H, bridgehead H), 2.6-2.9 (m, 1H, CH-Ph), 1.5-2.2 (m, 6H, bicyclic CH₂), NH proton (variable) | 142-144 (Ar-C), 125-129 (Ar-CH), 62-67 (bridgehead C), 48-52 (CH-Ph), 30-42 (bicyclic CH₂) | [M+H]⁺ = 174.13 |
Note: The presented spectroscopic data are expected values and should be confirmed by experimental analysis.
Application Notes and Protocols for High-Pressure Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-pressure synthesis of 7-azabicyclo[2.2.1]heptane derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their rigid bicyclic structure, which serves as a valuable scaffold for creating potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The application of high pressure is a key enabling technology for the synthesis of these strained ring systems, particularly through Diels-Alder reactions involving pyrroles, which are often unreactive under thermal conditions.[5][6]
Application Notes
The 7-azabicyclo[2.2.1]heptane core is a privileged scaffold in central nervous system (CNS) drug discovery.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, enhancing binding specificity to neurological targets.[1] A prominent example is epibatidine, a natural alkaloid containing this scaffold, which is a potent analgesic.[4][7] However, its therapeutic potential is limited by toxicity.[4] Consequently, the synthesis of novel analogues is a key strategy to develop safer and more selective therapeutic agents.[3][8]
High-pressure cycloaddition reactions offer a powerful method to overcome the inherent unreactivity of certain dienes and dienophiles, such as N-substituted pyrroles, in Diels-Alder reactions.[5][6] Pressures up to 1.4 GPa can dramatically accelerate these reactions, leading to the formation of the desired 7-azabicyclo[2.2.1]heptane skeleton in good yields.[5][6] The choice of N-substituent on the pyrrole ring is critical, with electron-withdrawing groups generally enhancing reactivity.
Experimental Workflow
The general workflow for the high-pressure synthesis of 7-azabicyclo[2.2.1]heptane derivatives via a Diels-Alder reaction is depicted below.
References
- 1. Buy 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile | 1087789-01-2 [smolecule.com]
- 2. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 3. Synthesis and binding studies of some epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Base-Promoted Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the 7-azabicyclo[2.2.1]heptane scaffold, a key structural motif in various biologically active compounds, including the potent analgesic epibatidine. The described methodology focuses on a base-promoted intramolecular heterocyclization of N-protected cis-3,trans-4-dibromocyclohexylamines. This approach offers a reliable route to this valuable bicyclic system.
Introduction
The 7-azabicyclo[2.2.1]heptane core is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a range of natural products and synthetic compounds with notable biological activities. A common and effective strategy for the construction of this bicyclic system involves an intramolecular nucleophilic substitution of a suitably functionalized cyclohexane precursor. This document outlines the base-promoted heterocyclization of N-protected cis-3,trans-4-dibromocyclohexylamines, a robust method for accessing this important scaffold. The reaction proceeds via deprotonation of the nitrogen-containing functional group, followed by an intramolecular SN2 reaction to form the bicyclic ring system. The choice of the nitrogen protecting group has been shown to be a critical factor in the efficiency of the cyclization reaction.
Reaction Mechanism and Workflow
The overall synthetic strategy involves a three-step sequence starting from a protected cyclohex-3-en-1-amine:
-
N-Protection: Introduction of a suitable protecting group on the nitrogen atom of a cyclohexenylamine derivative.
-
Bromination: Diastereoselective bromination of the cyclohexene double bond to yield the key cis-3,trans-4-dibromocyclohexylamine precursor.
-
Base-Promoted Heterocyclization: Intramolecular cyclization of the dibromo-precursor using a strong base, such as sodium hydride, to afford the 7-azabicyclo[2.2.1]heptane product.
Caption: General reaction mechanism for the synthesis of 7-azabicyclo[2.2.1]heptane.
Caption: A typical experimental workflow for the synthesis.
Quantitative Data Summary
The efficiency of the base-promoted heterocyclization is highly dependent on the nitrogen protecting group. The following table summarizes the yields obtained for the cyclization of various N-protected cis-3,trans-4-dibromocyclohexylamines.
| Entry | Nitrogen Protecting Group (PG) | Product | Yield (%) |
| 1 | tert-Butoxycarbonyl (Boc) | 2-Bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane | 52 |
| 2 | Benzyloxycarbonyl (Cbz) | Benzyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 45 |
| 3 | Trifluoroacetyl | 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)-2,2,2-trifluoroethanone | 81 |
| 4 | Acetyl | 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)ethanone | 20 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.
Protocol 1: Synthesis of tert-Butyl (cis-3,trans-4-dibromocyclohexyl)carbamate (Precursor for Entry 1)
Materials:
-
tert-Butyl (cyclohex-3-en-1-yl)carbamate
-
Pyridinium tribromide (Py·HBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl (cyclohex-3-en-1-yl)carbamate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Protocol 2: General Procedure for the Base-Promoted Heterocyclization (e.g., Synthesis of 2-Bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane)
Materials:
-
tert-Butyl (cis-3,trans-4-dibromocyclohexyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl (cis-3,trans-4-dibromocyclohexyl)carbamate (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane.
Note: This general procedure can be adapted for other N-protected dibromo-precursors, with minor modifications to reaction times and purification conditions as needed. The use of a trifluoroacetyl protecting group has been reported to give a cleaner reaction and a higher yield.[1]
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Pyridinium tribromide is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane and N,N-dimethylformamide are hazardous solvents. Use them in a well-ventilated fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
References
Protocols for the N-arylation of 7-azabicyclo[2.2.1]heptane: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-arylation of 7-azabicyclo[2.2.1]heptane, a critical bicyclic amine scaffold frequently incorporated into pharmaceutically active compounds. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
The 7-azabicyclo[2.2.1]heptane core is a key structural motif in medicinal chemistry due to its rigid conformational constraint, which can enhance binding affinity and selectivity to biological targets. The N-arylation of this scaffold is a fundamental transformation for the synthesis of a wide range of biologically active molecules. This document outlines reliable and reproducible protocols for achieving this transformation, enabling researchers to efficiently synthesize libraries of N-aryl-7-azabicyclo[2.2.1]heptane derivatives for drug discovery and development.
Key N-arylation Methodologies
Two principal catalytic methods have proven effective for the N-arylation of 7-azabicyclo[2.2.1]heptane: the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming carbon-nitrogen bonds. It generally proceeds under milder conditions than the Ullmann condensation and tolerates a broader range of functional groups.[1][2] The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective for the amination of 7-azabicyclo[2.2.1]heptane.[1]
-
Ullmann Condensation: This classical copper-catalyzed reaction is an alternative for N-arylation.[3] Traditionally, it requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern modifications with soluble copper catalysts and ligands have led to milder and more efficient protocols.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the N-arylation of 7-azabicyclo[2.2.1]heptane using the Buchwald-Hartwig amination with various aryl and heteroaryl halides. The data is compiled from a study by Trudell and co-workers, which utilized an in situ-generated Pd(0)-NHC catalyst system.[1]
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 7-(4-Tolyl)-7-azabicyclo[2.2.1]heptane | 95 |
| 2 | 4-Bromoanisole | 7-(4-Methoxyphenyl)-7-azabicyclo[2.2.1]heptane | 92 |
| 3 | 4-Bromobenzonitrile | 4-(7-Azabicyclo[2.2.1]heptan-7-yl)benzonitrile | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 7-(4-(Trifluoromethyl)phenyl)-7-azabicyclo[2.2.1]heptane | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 7-(3,5-Dimethylphenyl)-7-azabicyclo[2.2.1]heptane | 96 |
| 6 | 2-Bromopyridine | 7-(Pyridin-2-yl)-7-azabicyclo[2.2.1]heptane | 75 |
| 7 | 3-Bromopyridine | 7-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane | 80 |
| 8 | 2-Chloropyridine | 7-(Pyridin-2-yl)-7-azabicyclo[2.2.1]heptane | 65 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is based on the work of Trudell and co-workers and employs an in situ generated palladium N-heterocyclic carbene (NHC) complex.[1]
Materials:
-
7-azabicyclo[2.2.1]heptane
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2 mol %) and IPr·HCl (4 mol %).
-
Add anhydrous dioxane, followed by 7-azabicyclo[2.2.1]heptane (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Finally, add sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-azabicyclo[2.2.1]heptane.
Protocol 2: Copper-Catalyzed Ullmann N-arylation (General Procedure)
Materials:
-
7-azabicyclo[2.2.1]heptane
-
Aryl halide (typically an iodide or bromide)
-
Copper(I) iodide (CuI) or other copper source
-
A ligand (e.g., 1,10-phenanthroline, an amino acid, or a diamine)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), 7-azabicyclo[2.2.1]heptane (1.2-2.0 equivalents), copper(I) iodide (5-20 mol %), the ligand (10-40 mol %), and the base (2.0 equivalents).
-
Add the anhydrous, high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 120-210 °C) under an inert atmosphere.[3]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and an organic solvent, then filtering to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Logical Relationship of N-arylation Methods
Caption: Key methods for N-arylation of 7-azabicyclo[2.2.1]heptane.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assays Using 2-Phenyl-7-azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for conducting radioligand binding assays with 2-Phenyl-7-azabicyclo[2.2.1]heptane derivatives. These compounds are of interest in neuroscience research and drug discovery due to their structural similarity to tropane alkaloids, which are known to interact with monoamine transporters. This guide focuses on assays for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), key targets in the central nervous system.
The this compound scaffold represents a rigid molecular framework that can be systematically modified to explore the structure-activity relationships at monoamine transporters. Understanding the binding affinities of these derivatives is crucial for developing novel therapeutic agents for a variety of neurological and psychiatric disorders.
Target Receptors and Signaling Pathways
The primary targets for the this compound derivatives discussed herein are the monoamine transporters: DAT, NET, and SERT. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.
Dopamine Transporter (DAT) Signaling
The dopamine transporter clears dopamine from the synapse, playing a critical role in reward, motivation, and motor control.[1] Its activity is modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC) and protein kinase A (PKA).[2]
Norepinephrine Transporter (NET) Signaling
The norepinephrine transporter regulates the concentration of norepinephrine in the synaptic cleft, influencing processes such as attention, arousal, and mood.[3] Like DAT, NET function is modulated by protein kinases.
Serotonin Transporter (SERT) Signaling
The serotonin transporter is a primary target for many antidepressant medications and regulates serotonin levels involved in mood, anxiety, and sleep.[4] Its function is crucial for terminating serotonergic signaling.
Quantitative Data Summary
The following table summarizes the available in vitro binding affinities (Ki) of four stereoisomers of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane for the dopamine transporter (DAT) in rat caudate-putamen tissue. These derivatives were found to be 100- to 3000-fold less potent than cocaine and WIN 35,065-2.[5][6] Notably, the 3α-phenyl isomers displayed higher potency than the 3β-phenyl isomers.[5][6]
| Compound | Target | Radioligand | Tissue | Ki (µM)[5][6] |
| (+/-)-2α-(methoxycarbonyl)-7-methyl-3β-phenyl-7-azabicyclo[2.2.1]heptane | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 60.4 ± 4.8 |
| (+/-)-2β-(methoxycarbonyl)-7-methyl-3β-phenyl-7-azabicyclo[2.2.1]heptane | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 96.5 ± 4.2 |
| (+/-)-2α-(methoxycarbonyl)-7-methyl-3α-phenyl-7-azabicyclo[2.2.1]heptane | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 5.62 ± 0.39 |
| (+/-)-2β-(methoxycarbonyl)-7-methyl-3α-phenyl-7-azabicyclo[2.2.1]heptane | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 18.9 ± 1.7 |
| Cocaine (for comparison) | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 0.39 ± 0.22 |
| WIN 35,065-2 (for comparison) | DAT | [³H]WIN 35,428 | Rat Caudate-Putamen | 0.31 ± 0.22 |
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays to determine the affinity of this compound derivatives for DAT, NET, and SERT.
General Radioligand Binding Assay Workflow
Protocol 1: Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound derivatives for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Tissue Source: Rat striatal tissue homogenate or cells expressing DAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 10 µM GBR 12909 or 30 µM Cocaine.
-
Test Compounds: this compound derivatives at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 500 µL:
-
50 µL of Assay Buffer (for total binding) or non-specific binding agent.
-
50 µL of test compound at various concentrations (or vehicle for total and non-specific binding).
-
50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM).
-
350 µL of tissue homogenate (final protein concentration ~50-100 µ g/well ).
-
-
Incubation: Incubate the reaction mixture for 2 hours at 4°C.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from competition curves and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound derivatives for the norepinephrine transporter.
Materials:
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Tissue Source: Rat cortical or hippocampal tissue homogenate or cells expressing NET.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 1 µM Desipramine.
-
Test Compounds: this compound derivatives at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% PEI.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold assay buffer. Centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a final volume of 250 µL, add:
-
25 µL of Assay Buffer (for total binding) or non-specific binding agent.
-
25 µL of test compound at various concentrations.
-
25 µL of [³H]Nisoxetine (final concentration ~1 nM).
-
175 µL of tissue homogenate (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the reaction mixture for 1 hour at 4°C.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding and determine the Ki values as described for the DAT assay.
Protocol 3: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound derivatives for the serotonin transporter.
Materials:
-
Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol)
-
Tissue Source: Rat cortical tissue homogenate, human platelet membranes, or cells expressing SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 1 µM Fluoxetine or 100 µM Serotonin.
-
Test Compounds: this compound derivatives at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% PEI.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue/Membrane Preparation: Homogenize rat cortical tissue or prepare human platelet membranes in ice-cold assay buffer. Centrifuge and resuspend the pellet in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a final volume of 250 µL, add:
-
25 µL of Assay Buffer (for total binding) or non-specific binding agent.
-
25 µL of test compound at various concentrations.
-
25 µL of [³H]Citalopram (final concentration ~1 nM).
-
175 µL of homogenate/membranes (final protein concentration ~50-150 µ g/well ).
-
-
Incubation: Incubate the reaction mixture for 1 hour at 25°C.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding and determine the Ki values as described for the DAT assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the interaction of this compound derivatives with monoamine transporters. The data indicates that this class of compounds has a lower affinity for the dopamine transporter compared to established ligands like cocaine. Further investigation into their binding at NET and SERT is warranted to fully characterize their pharmacological profile. The detailed protocols and workflow diagrams should facilitate the generation of robust and reproducible data, aiding in the discovery and development of novel CNS-active compounds.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Use of 2-Aryl-7-azabicyclo[2.2.1]heptane Analogs in Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission in the brain, playing a key role in the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in a variety of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, the in vivo imaging of DAT using positron emission tomography (PET) is an invaluable tool for understanding disease pathophysiology, diagnosing disease, and developing novel therapeutics.
While the 2-phenyl-7-azabicyclo[2.2.1]heptane scaffold has been investigated for its potential as a central nervous system imaging agent, studies have primarily focused on its application in imaging nicotinic acetylcholine receptors. Research into its utility for DAT imaging has revealed that analogs based on this core structure exhibit significantly lower affinity for the dopamine transporter compared to established tropane-based ligands like cocaine and its analogs.[1][2]
Therefore, these application notes and protocols will focus on a structurally related and well-validated class of compounds, 2β-carbomethoxy-3β-(4-substituted-phenyl)tropane analogs, as a representative example for dopamine transporter imaging. The methodologies described herein are directly applicable to the evaluation of novel compounds, including any future this compound derivatives that may be developed with improved DAT affinity.
Data Presentation: In Vitro Binding Affinities
The initial evaluation of novel ligands for DAT imaging involves determining their binding affinity and selectivity. This is typically achieved through in vitro competitive binding assays using radiolabeled ligands with high affinity for DAT, such as [³H]WIN 35,428. The following table summarizes representative binding affinity data for a series of 2-substituted 3β-phenyltropane derivatives.
| Compound | R-Group at C-2 | Kᵢ (nM) for DAT[3] |
| 1 | -COOCH₃ | 15.2 |
| 2 | -COOCH₂CH₃ | 11.5 |
| 3 | -COCH₃ | 22.1 |
| 4 | -CH₂OCH₃ | 18.9 |
Experimental Protocols
In Vitro Dopamine Transporter Binding Assay
This protocol describes the determination of the binding affinity (Kᵢ) of a test compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds
-
GBR 12909 (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~0.5 nM), and tissue homogenate.
-
Non-specific Binding: Assay buffer, [³H]WIN 35,428, GBR 12909 (final concentration 10 µM), and tissue homogenate.
-
Competitive Binding: Assay buffer, [³H]WIN 35,428, varying concentrations of the test compound, and tissue homogenate.
-
-
Incubation: Incubate all tubes at room temperature for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competitive binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radiosynthesis of a DAT PET Ligand (e.g., [¹¹C]Methylphenidate)
This protocol provides a general overview of the radiosynthesis of [¹¹C]methylphenidate, a commonly used PET tracer for DAT imaging.
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) synthesis module
-
Precursor: d-threo-ritalinic acid
-
Reaction vessel
-
HPLC system for purification
-
Sterile filters for final product formulation
Procedure:
-
Production of [¹¹C]CO₂: Bombard a nitrogen gas target containing a small amount of oxygen with protons from a cyclotron to produce [¹¹C]CO₂.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ by reduction, which is then iodinated to form [¹¹C]CH₃I.
-
Radiolabeling: Bubble the [¹¹C]CH₃I through a solution of the precursor (d-threo-ritalinic acid) in a suitable solvent (e.g., DMF) with a base (e.g., NaOH) at an elevated temperature.
-
Purification: Purify the reaction mixture using reverse-phase HPLC to isolate [¹¹C]methylphenidate from the precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiotracer is evaporated to dryness and reconstituted in a sterile saline solution for injection, followed by sterile filtration.
In Vivo PET Imaging in a Rodent Model
This protocol outlines a typical procedure for conducting a DAT PET imaging study in a rat model.
Materials:
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Radiolabeled DAT ligand (e.g., [¹¹C]methylphenidate)
-
Animal holder for the scanner
-
Tail vein catheter
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance). Place a catheter in the lateral tail vein for radiotracer injection.
-
Positioning: Position the animal in the scanner's field of view, ensuring the brain is centered.
-
Transmission Scan: Perform a transmission scan (e.g., using a ⁵⁷Co source) for attenuation correction of the emission data.
-
Radiotracer Injection and Emission Scan: Inject a bolus of the radiolabeled DAT ligand (e.g., 3.7 MBq/100 g body weight) via the tail vein catheter at the start of the dynamic emission scan. Acquire data for 60-90 minutes.[4]
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM or FBP), applying corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET images with a standard MRI template or an individual MRI of the animal if available.
-
Define regions of interest (ROIs) for the striatum (high DAT density) and the cerebellum (low DAT density, used as a reference region).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the binding potential (BPₙₑ) or the striatum-to-cerebellum ratio at a specific time point or by integrating the TACs over a defined period to quantify DAT availability.
-
Concluding Remarks
The development of novel radioligands for DAT imaging is a multistep process that begins with the synthesis and in vitro characterization of candidate compounds. While the this compound scaffold has shown promise for other CNS targets, its application in DAT imaging is currently limited. The protocols provided here, based on well-established tropane analogs, offer a comprehensive guide for researchers aiming to evaluate new chemical entities for their potential as DAT PET imaging agents. These methodologies will be crucial for the preclinical assessment of any future this compound derivatives with enhanced affinity and selectivity for the dopamine transporter.
References
Application of 2-Phenyl-7-azabicyclo[2.2.1]heptane in Sigma-2 Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The sigma-2 (σ2) receptor, identified as the transmembrane protein 97 (TMEM97), has emerged as a significant target for therapeutic intervention and diagnostic imaging, particularly in oncology and neurodegenerative diseases.[1][2] This receptor is overexpressed in a variety of tumor cells and is implicated in cell proliferation, apoptosis, and cholesterol homeostasis.[2][3] The 2-Phenyl-7-azabicyclo[2.2.1]heptane scaffold represents a valuable core structure for the development of selective σ2 receptor ligands. While the parent compound itself is not extensively characterized as a high-affinity ligand, its N-substituted derivatives have demonstrated significant potential for targeting the σ2 receptor.
The rigid bicyclic structure of the 7-azabicyclo[2.2.1]heptane core provides a defined orientation for substituents, which is crucial for achieving high affinity and selectivity for the σ2 receptor. Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent on the nitrogen atom is a key determinant of binding affinity and selectivity for the σ2 receptor over the σ1 subtype. Specifically, N-arylalkyl substituents tend to confer selectivity for the σ2 receptor.[4]
This document provides an overview of the application of a representative N-substituted this compound derivative, its binding characteristics, and protocols for its evaluation in the context of σ2 receptor targeting. For the purpose of these application notes, we will refer to N-(4-methoxybenzyl)-2-phenyl-7-azabicyclo[2.2.1]heptane as a representative compound, based on the established importance of N-arylalkyl substitution for σ2 receptor affinity.
Key Applications:
-
Cancer Therapeutics: As σ2 receptor agonists have been shown to induce apoptosis in cancer cells, derivatives of this compound can be developed as potential anticancer agents.[2]
-
Diagnostic Imaging: Radiolabeled versions of these ligands can be utilized as positron emission tomography (PET) tracers to visualize and quantify the density of σ2 receptors in tumors, aiding in diagnosis and monitoring treatment response.
-
Neurodegenerative Diseases: The involvement of the σ2 receptor in cholesterol homeostasis and neuronal function suggests that ligands based on this scaffold could be explored for the treatment of Alzheimer's disease and other neurodegenerative conditions.
Data Presentation
The following table summarizes the binding affinity of a representative N-arylalkyl substituted 7-azabicyclo[2.2.1]heptane derivative for the sigma-1 and sigma-2 receptors. This data highlights the selectivity that can be achieved with appropriate N-substitution.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| N-(4-methoxybenzyl)-7-azabicyclo[2.2.1]heptane | 134 | 12.4 | 10.8 |
Note: Data is for a representative N-substituted derivative, as the parent this compound lacks reported high-affinity binding data. The binding affinity of N-arylalkyl-7-azanorbornanes is generally greater than analogously-substituted pyrrolidines, indicating that steric bulk and conformational restriction around the nitrogen atom are likely important for subtype discrimination.[4]
Experimental Protocols
Sigma-2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the σ2 receptor using [³H]-1,3-di-o-tolylguanidine ([³H]DTG) as the radioligand.
Materials:
-
Rat liver membrane homogenates (Source of σ2 receptors)
-
[³H]DTG (specific activity ~30-60 Ci/mmol)
-
(+)-Pentazocine (for masking σ1 receptors)
-
Test compound (e.g., N-(4-methoxybenzyl)-2-phenyl-7-azabicyclo[2.2.1]heptane)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer
-
25 µL of (+)-Pentazocine (final concentration 100 nM) to mask σ1 receptors.
-
25 µL of various concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
25 µL of [³H]DTG (final concentration ~3 nM).
-
75 µL of membrane homogenate (containing 200-300 µg of protein).
-
-
For determining total binding, replace the test compound with Assay Buffer.
-
For determining non-specific binding, add a high concentration of a known σ2 ligand (e.g., 10 µM haloperidol) instead of the test compound.
-
Incubate the plate at 25°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caspase-3 Activity Assay (Apoptosis Detection)
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key effector in apoptosis, in cells treated with a σ2 receptor agonist.
Materials:
-
Cancer cell line known to express σ2 receptors (e.g., MCF7, PC-3)
-
Cell culture medium and supplements
-
Test compound (σ2 receptor agonist)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-3 substrate (DEVD-pNA, 4 mM stock)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Lyse the cells by adding 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity. Express the results as fold-change relative to the vehicle-treated control.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows related to σ2 receptor targeting.
Caption: Sigma-2 receptor (TMEM97) in cholesterol homeostasis.
Caption: Sigma-2 receptor agonist-induced apoptosis pathway.
Caption: Experimental workflow for ligand characterization.
References
- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Azabicyclo[2.2.1]heptane Derivatives as Cholinergic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-azabicyclo[2.2.1]heptane derivatives, a significant class of compounds that act as ligands for cholinergic receptors. This document details their binding affinities, functional activities, and the experimental protocols necessary for their evaluation. The information is intended to facilitate further research and development of these compounds for various therapeutic applications.
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that mimics the conformation of acetylcholine, the endogenous neurotransmitter for cholinergic receptors. This structural feature provides a valuable framework for designing potent and selective ligands for both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Derivatives of this scaffold have shown promise in the development of treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and nicotine addiction.[1][2]
Data Presentation: Quantitative Analysis of Receptor Binding
The following tables summarize the binding affinities (Ki) of various 7-azabicyclo[2.2.1]heptane derivatives for different subtypes of nicotinic and muscarinic receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting compounds with desired selectivity profiles.
Table 1: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Derivative | Receptor Subtype | Ki (nM) | Reference |
| 1 | Epibatidine | α4β2 | 0.02 - 0.20 | [3] |
| 2 | 2-exo-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | α4β2 | ~0.03 | |
| 3 | N-(3-Pyridylmethyl)-7-azabicyclo[2.2.1]heptane | α4β2 | 98 | |
| 4 | (±)-10 (3-pyridinyl derivative) | α4β2 | 0.20 | [3] |
| 5 | (±)-11 (3-pyridinyl derivative) | α4β2 | 0.40 | [3] |
| 6 | (±)-12 (3-pyridinyl derivative) | α4β2 | 0.50 | [3] |
| 7 | (±)-17 (epiboxidine-related) | α4β2 | 13.30 | [3] |
| 8 | (±)-17 (epiboxidine-related) | α7 | 1.60 | [3] |
| 9 | 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2 | 0.009 | [4] |
Table 2: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives at Muscarinic Acetylcholine Receptors (mAChRs)
No comprehensive quantitative data for a series of 7-azabicyclo[2.2.1]heptane derivatives at M1-M5 muscarinic receptors was identified in the search results. Further research is required to populate this table.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Protocol 1: Radioligand Binding Assay for Nicotinic Receptors (α4β2 Subtype)
This protocol describes a competitive binding assay using [³H]cytisine to determine the binding affinity of test compounds for the α4β2 nAChR subtype.
Materials:
-
Receptor Source: Rat brain tissue homogenate or cell lines stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]cytisine (specific activity ~20-40 Ci/mmol).
-
Non-specific Binding Control: Nicotine (100 µM) or another suitable high-affinity ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compounds: 7-azabicyclo[2.2.1]heptane derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue or cultured cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 100 µM nicotine).
-
50 µL of various concentrations of the test compound.
-
-
Add 50 µL of [³H]cytisine (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay using Calcium Imaging (FLIPR)
This protocol outlines a method to assess the functional activity (agonist or antagonist) of 7-azabicyclo[2.2.1]heptane derivatives at nAChRs by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α3β4 and α7, or HEK293 transfected with specific subunits).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Agonist Control: Acetylcholine or nicotine.
-
Antagonist Control: A known antagonist for the receptor subtype being tested.
-
Test Compounds: 7-azabicyclo[2.2.1]heptane derivatives.
-
FLIPR Instrument.
Procedure:
-
Cell Plating:
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Assay Protocol:
-
Prepare a plate with the test compounds, agonist control, and antagonist control at various concentrations in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
For Agonist Mode:
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the test compounds and agonist control to the cell plate.
-
Continuously measure the fluorescence for a set period (e.g., 2-5 minutes) to capture the calcium influx.
-
-
For Antagonist Mode:
-
Establish a baseline fluorescence reading.
-
Add the test compounds and antagonist control to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist control (e.g., EC₈₀) to all wells.
-
Continuously measure the fluorescence to determine the inhibition of the agonist-induced calcium response.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For Agonist Mode: Plot ΔF against the logarithm of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).
-
For Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Visualizations
The following diagrams illustrate key concepts related to the action of 7-azabicyclo[2.2.1]heptane derivatives.
Caption: Agonist activity at a presynaptic nAChR.
Caption: Workflow for a radioligand binding assay.
Caption: Logic of Structure-Activity Relationship (SAR) studies.
References
- 1. scholarworks.uno.edu [scholarworks.uno.edu]
- 2. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
- 3. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Evaluation of 2-Phenyl-7-azabicyclo[2.2.1]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2-phenyl-7-azabicyclo[2.2.1]heptane analogs, a class of compounds with significant potential for targeting various receptors and enzymes implicated in a range of pathologies. This document details the experimental protocols for key in vitro assays and presents the available quantitative data to facilitate compound selection and further development.
Introduction
The this compound scaffold is a rigid bicyclic structure that has been explored for its ability to interact with diverse biological targets, including neurotransmitter transporters and receptors in the central nervous system, as well as enzymes involved in metabolic regulation. Analogs of this core structure have been synthesized and evaluated for their affinity and selectivity, demonstrating their potential as therapeutic agents for neurological disorders, pain, inflammation, and diabetes. This document outlines the in vitro methodologies used to characterize these compounds.
Data Presentation: In Vitro Binding Affinities and Inhibitory Concentrations
The following tables summarize the in vitro biological data for various this compound analogs from published studies.
Table 1: Dopamine Transporter (DAT) Binding Affinities of 2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane Stereoisomers [1][2]
| Compound Stereoisomer | Ki (μM) |
| 3β-Phenyl Isomer (6a) | > 100 |
| 3β-Phenyl Isomer (6b) | 96 |
| 3α-Phenyl Isomer (6c) | 5 |
| 3α-Phenyl Isomer (6d) | 10 |
| Cocaine | ~0.03-0.05 |
| WIN 35,065-2 | ~0.01-0.02 |
Note: Binding affinities were determined in rat caudate-putamen tissue. Lower Ki values indicate higher binding affinity.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Epibatidine Analogs [3]
| Compound | Receptor Subtype | Ki (nM) |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (2i) | α4β2 | 0.001 |
| Epibatidine | α4β2 | ~0.026 |
| 2i | α7 | >14 |
| Epibatidine | α7 | ~7 |
Note: Higher αβ/α7 Ki ratio for compound 2i (14,000) compared to epibatidine (~270) indicates greater selectivity for the α4β2 subtype.
Table 3: Sigma-2 (σ2) Receptor Binding Selectivity of N-Substituted-7-azabicyclo[2.2.1]heptanes [4]
| N-Substituent | Receptor Selectivity |
| Arylalkyl groups | Selective for σ2 subtype |
| Alicyclic or polycarbocyclic groups | High affinity for both σ1 and σ2 subtypes |
Note: This table provides a qualitative summary of structure-activity relationships for sigma receptor selectivity.
Table 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of a 2-Azabicyclo[2.2.1]heptane-Based Inhibitor [5][6]
| Compound | IC50 (nM) |
| Neogliptin (Compound 12a) | 16.8 ± 2.2 |
| Vildagliptin | Higher than Neogliptin |
| Sitagliptin | Higher than Neogliptin |
Note: Neogliptin is a potent DPP-4 inhibitor with a 2-azabicyclo[2.2.1]heptane moiety. Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from studies evaluating cocaine binding site ligands at the dopamine transporter.[1][2]
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.
Materials:
-
Rat caudate-putamen tissue homogenate
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)
-
Non-specific binding agent: 10 µM Cocaine or GBR 12909
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound analogs)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize rat caudate-putamen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding agent.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is a general procedure for determining the binding affinity of compounds to nAChR subtypes.[7][8]
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Tissue source expressing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2 and α7, or cell lines like IMR-32 for α3β4).[7]
-
Radioligands: [³H]cytisine for α4β2 nAChRs, [³H]methyllycaconitine for α7 nAChRs, or [³H]epibatidine for α3β4 nAChRs.[7]
-
Non-specific binding agent: Nicotine or unlabeled epibatidine at a high concentration (e.g., 100 µM).[8]
-
Assay buffer (e.g., modified Krebs-Henseleit solution).[8]
-
Test compounds.
-
Standard laboratory equipment for binding assays as listed in section 3.1.
Protocol:
-
Membrane/Cell Preparation: Prepare tissue homogenates or cell membrane fractions as described for the DAT assay.
-
Assay Setup: In a 96-well plate, combine the assay buffer, test compound at varying concentrations, and the appropriate radioligand for the target subtype.
-
Binding Conditions: For total binding, omit the test compound. For non-specific binding, include a high concentration of the non-specific agent.
-
Incubation: Add the membrane or cell preparation and incubate to allow binding to reach equilibrium. Incubation times and temperatures may vary depending on the receptor subtype and radioligand (e.g., 5 hours at 4°C for [³H]-epibatidine binding to rat brain homogenates).[8]
-
Filtration and Quantification: Follow the filtration and scintillation counting steps as outlined in the DAT assay protocol.
-
Data Analysis: Calculate IC₅₀ and Ki values as described previously.
In Vitro Competition Binding Assay for Sigma-2 (σ2) Receptors
This protocol is based on methods for characterizing sigma receptor ligands.[4][9]
Objective: To assess the binding affinity and selectivity of test compounds for the sigma-2 receptor.
Materials:
-
Tissue homogenate rich in sigma receptors (e.g., guinea pig or rat liver membranes).[10]
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.[9]
-
Sigma-1 (σ1) receptor masking agent: (+)-pentazocine.[9]
-
Non-specific binding agent: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).[9]
-
Assay buffer.
-
Test compounds.
-
Standard laboratory equipment for binding assays.
Protocol:
-
Membrane Preparation: Prepare liver membrane homogenates as described in previous sections.
-
Assay Setup: To specifically measure binding to σ2 receptors, the assay is performed in the presence of a masking agent to block binding to σ1 receptors.
-
Binding Reaction: In each well, add the assay buffer, the σ1 masking agent (e.g., (+)-pentazocine), the test compound, and the radioligand ([³H]DTG).
-
Total and Non-specific Binding: For total σ2 binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Add the membrane preparation and incubate (e.g., 90 minutes at 37°C).[9]
-
Filtration and Quantification: Terminate the assay and quantify bound radioactivity as previously described.
-
Data Analysis: Determine the IC₅₀ and Ki values for the sigma-2 receptor.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This is a fluorometric assay to measure the inhibitory activity of compounds against DPP-4.[11][12][13]
Objective: To determine the IC₅₀ value of test compounds for DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme.[12]
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[12]
-
Assay buffer: e.g., Tris-HCl buffer (50 mM, pH 8.0).[11]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Sitagliptin).[12]
-
96-well black microplate (for fluorescence measurements).
-
Fluorescence microplate reader.
Protocol:
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations (or positive control), and the DPP-4 enzyme solution.[11]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.[11]
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[11]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. abcam.com [abcam.com]
- 13. oatext.com [oatext.com]
Application Notes and Protocols for Testing 2-Phenyl-7-azabicyclo[2.2.1]heptane Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-7-azabicyclo[2.2.1]heptane and its derivatives represent a class of compounds with significant potential for neurological and psychiatric applications. Their structural similarity to known dopamine transporter (DAT) inhibitors suggests a primary mechanism of action involving the modulation of dopaminergic neurotransmission.[1] Inhibition of DAT increases extracellular dopamine levels, a mechanism relevant to conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy. Furthermore, derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have shown affinity for nicotinic acetylcholine receptors (nAChRs) and sigma receptors, indicating a broader pharmacological profile that could be harnessed for therapeutic benefit in neurodegenerative diseases like Parkinson's disease and for analgesic effects.[2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The described methodologies are designed to assess the compound's psychostimulant properties, abuse liability, and its potential to modulate dopamine neurotransmission directly. The protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
I. Assessment of Psychostimulant Properties: Locomotor Activity
A common behavioral effect of DAT inhibitors is an increase in spontaneous locomotor activity. This assay is a primary screening tool to determine the psychostimulant potential of a test compound.
Experimental Protocol
1. Animals:
-
Male Swiss Webster mice (25-30 g) or Sprague-Dawley rats (250-300 g).
-
Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimatize animals to the housing facility for at least one week before testing.
2. Apparatus:
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with automated photobeam tracking systems to record horizontal and vertical activity.
3. Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline, DMSO in saline) via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.).
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a period of 60 to 120 minutes.
-
Analyze the data by quantifying the total distance traveled, horizontal activity, and vertical activity (rearing).
4. Data Presentation:
While specific data for this compound is not yet published, the following table presents exemplary data for a structurally related 2-substituted 3β-phenyltropane derivative, which also acts as a dopamine uptake inhibitor, to illustrate expected outcomes.[4]
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (Counts/60 min) | ED₅₀ (mg/kg) |
| Vehicle | - | 150 ± 25 | - |
| Analog 4 | 1 | 450 ± 50 | 0.8 |
| 3 | 1200 ± 150 | ||
| 10 | 2500 ± 300 | ||
| Cocaine | 3 | 300 ± 40 | 4.2 |
| 10 | 1000 ± 120 | ||
| 30 | 2200 ± 250 |
Data are presented as mean ± SEM. ED₅₀ values are calculated from the dose-response curve.
Experimental Workflow
Caption: Workflow for assessing locomotor activity.
II. Evaluation of Abuse Liability: Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral model used to measure the rewarding or aversive properties of a drug, which is indicative of its abuse potential.[5]
Experimental Protocol
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Housing and acclimatization conditions are the same as for the locomotor activity studies.
2. Apparatus:
-
A three-chamber CPP apparatus. Two larger conditioning chambers are distinguished by different visual and tactile cues (e.g., wall patterns and floor textures), separated by a smaller neutral central chamber. Automated video tracking software is used to record the time spent in each chamber.
3. Procedure (Unbiased Design):
-
Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the two larger chambers to establish any baseline preference.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days (e.g., 2, 4, 6, 8), administer this compound and confine the animal to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite conditioning chamber for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test Day - Day 10): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
4. Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Logical Relationship Diagram
Caption: Logical flow of the Conditioned Place Preference experiment.
III. In Vivo Neurochemical Assessment: Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. This technique can be used to confirm that this compound increases dopamine levels in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.[6][7][8]
Experimental Protocol
1. Animals and Surgery:
-
Male Wistar or Sprague-Dawley rats (275-350 g).
-
Anesthetize the rat (e.g., with isoflurane or chloral hydrate) and place it in a stereotaxic frame.[6][8]
-
Implant a guide cannula stereotaxically, targeting the desired brain region (e.g., nucleus accumbens or striatum). Secure the cannula to the skull with dental cement and anchor screws.[8]
-
Allow the animal to recover from surgery for at least 4-6 days.[8]
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.8-1.0 µL/min).[8]
-
Allow the animal to habituate and for baseline dopamine levels to stabilize for at least 2-4 hours.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After collecting several stable baseline samples, administer this compound or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
3. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the average baseline dopamine concentration.
4. Data Presentation:
The following table provides hypothetical data illustrating the expected effect of a DAT inhibitor on extracellular dopamine levels.
| Time (min) | Dopamine (% of Baseline) - Vehicle | Dopamine (% of Baseline) - Compound X (10 mg/kg) |
| -40 to -20 | 105 ± 8 | 98 ± 7 |
| -20 to 0 | 95 ± 6 | 102 ± 9 |
| Injection | ||
| 0 to 20 | 102 ± 5 | 150 ± 15 |
| 20 to 40 | 98 ± 7 | 280 ± 25 |
| 40 to 60 | 101 ± 6 | 350 ± 30 |
| 60 to 80 | 99 ± 8 | 320 ± 28 |
| 80 to 100 | 103 ± 7 | 250 ± 22 |
| 100 to 120 | 97 ± 5 | 180 ± 18 |
Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling at a dopaminergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Application Note: Analytical Techniques for the Purification of 2-Phenyl-7-azabicyclo[2.2.1]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Phenyl-7-azabicyclo[2.2.1]heptane is a rigid bicyclic amine that serves as a valuable scaffold in medicinal chemistry. Its structure is related to epibatidine, a potent analgesic, making its derivatives of significant interest for neurological and pharmacological research.[1][2] The synthesis of this compound often results in a mixture of stereoisomers (endo/exo and enantiomers) and reaction byproducts. Therefore, robust purification and analytical protocols are critical to isolate the desired isomer with high purity for subsequent use in drug development and biological assays. This document outlines detailed protocols for the purification and analysis of this compound using common analytical techniques.
Overall Purification and Analysis Workflow
The purification strategy for this compound typically involves a primary purification step to remove bulk impurities, followed by a high-resolution technique to separate stereoisomers. Analytical checks are performed at each stage to monitor purity and confirm identity.
Caption: General workflow for the purification and analysis of this compound.
Primary Purification: Flash Column Chromatography
Flash column chromatography is an effective initial step to separate the target compound from reagents, solvents, and major byproducts post-synthesis.[1][3]
Experimental Protocol:
-
Adsorbent Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial eluent. Pack a glass column with the slurry to the desired bed height.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity.[1] For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine or ammonia in methanol (e.g., 1:10 of 15% NH3 in methanol/methylene chloride) can improve peak shape and recovery.[1]
-
Fraction Collection: Collect fractions based on the elution profile.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the compound.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the partially purified compound.
Table 1: Illustrative Data for Flash Column Chromatography
| Parameter | Value | Notes |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å) | Standard for most organic separations. |
| Mobile Phase | Gradient: 1-10% Methanol in Dichloromethane (+0.5% NH4OH) | The basic modifier prevents peak tailing.[1] |
| TLC Rf of Product | ~0.4 (in 5% MeOH/DCM) | Varies with exact solvent system. |
| TLC Rf of Impurities | <0.2 or >0.6 | Typically separates more polar and non-polar impurities. |
| Expected Purity | >90% (Isomeric mixture) | Removes non-isomeric byproducts. |
| Typical Recovery | 40-70% | Dependent on crude purity and loading.[1] |
Chiral Purification: High-Performance Liquid Chromatography (HPLC)
Since this compound possesses a chiral center at the C2 position, separating the enantiomers is crucial for pharmacological studies. Chiral HPLC is the most common method for this purpose.[4][5] The protocol below is adapted from methods used for structurally similar azabicyclo[2.2.1]heptane derivatives.[4]
Experimental Protocol:
-
System Preparation: Equilibrate the HPLC system, equipped with a chiral column, with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent (e.g., 2-propanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the separation under isocratic conditions. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 215 nm or 254 nm).
-
Enantiomer Collection: For preparative scale, collect the fractions corresponding to each enantiomeric peak.
-
Post-Run Analysis: Analyze the collected fractions to confirm enantiomeric purity.
Table 2: HPLC Conditions for Chiral Separation
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Instrument | Analytical or Preparative HPLC System | Standard laboratory equipment. |
| Column | CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm) | Proven effective for similar bicyclic amines.[4] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v) | Common mobile phase for polysaccharide-based chiral columns.[6] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[4] |
| Temperature | 25 °C (Ambient) | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength suitable for detecting the phenyl group and amide bonds.[4] |
| Illustrative tR (+)-enantiomer | 18.4 min | Illustrative value based on a similar structure.[4] |
| Illustrative tR (-)-enantiomer | 26.3 min | Illustrative value based on a similar structure.[4] |
| Resolution (Rs) | >1.5 | Baseline separation is desired for preparative work. |
Analytical Characterization Workflow
After purification, a suite of analytical techniques is used to confirm the structural integrity and assess the final purity of the isolated this compound isomer.
Caption: Key analytical techniques for the final characterization of the purified product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure, including the stereochemical relationship (endo/exo) of the phenyl substituent.[1]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound.[1][7]
-
High-Performance Liquid Chromatography (HPLC): An analytical run on both achiral and chiral columns is used to determine the final chemical and enantiomeric purity (e.g., >99% ee).
References
- 1. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of 2-Phenyl-7-azabicyclo[2.2.1]heptane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 2-Phenyl-7-azabicyclo[2.2.1]heptane enantiomers. The methods described herein are essential for the isolation and purification of individual enantiomers, a critical step in the development of chiral drug candidates and for stereoselective synthesis.
Introduction
This compound is a rigid bicyclic amine scaffold that is of significant interest in medicinal chemistry. Its stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and characterize the individual enantiomers is crucial for drug discovery and development. This document outlines two primary strategies for the chiral resolution of racemic this compound: classical diastereomeric salt formation and modern chromatographic techniques using chiral stationary phases (CSPs).
Methods for Chiral Separation
The resolution of this compound enantiomers can be effectively achieved through two main approaches:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts.[1][2] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for the direct separation of enantiomers. These methods offer high resolution and efficiency.
Data Presentation: Chromatographic Separation of Related Azabicyclo[2.2.1]heptane Derivatives
While specific quantitative data for the chiral separation of this compound is not extensively published, the following tables summarize typical results obtained for structurally related 7-azabicyclo[2.2.1]heptane derivatives. These data provide a valuable starting point for method development.
Table 1: Chiral HPLC Separation Data for 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers
| Parameter | Value | Reference |
| Column | Chiralcel OD-H (250 x 4.6 mm) | [3] |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 254 nm | [3] |
| Retention Time (+)-enantiomer | Not specified | |
| Retention Time (-)-enantiomer | Not specified | |
| Resolution (Rs) | Baseline separation achieved | [3] |
Table 2: Chiral HPLC Separation Data for 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid Enantiomers
| Parameter | Value | Reference |
| Column | CHIRACEL OD-H (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Isocratic, 50% A: 50% B (A: 0.5% TFA in 2-propanol/n-hexane (1:10), B: 0.5% TFA in n-hexane) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 215 nm | |
| Retention Time (+)-enantiomer | 18.4 min | |
| Retention Time (-)-enantiomer | 26.3 min | |
| Optical Rotation (+)-enantiomer | [α]D25 = +8.8 (c 1.0, CHCl3) | |
| Optical Rotation (-)-enantiomer | [α]D25 = -8.6 (c 1.0, CHCl3) |
Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the chiral resolution of racemic this compound using a chiral acid. The choice of chiral resolving agent and solvent is critical and may require optimization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid)[2]
-
Anhydrous solvent (e.g., ethanol, methanol, acetone)
-
Filtration apparatus
-
Rotary evaporator
-
pH meter or pH paper
-
Aqueous base solution (e.g., 1M NaOH)
-
Aqueous acid solution (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a minimal amount of a suitable anhydrous solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
Allow the mixture to cool to room temperature and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH greater than 10 to liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Purity:
-
Analyze the enantiomeric purity of the obtained amine using chiral HPLC or by measuring its specific optical rotation.
-
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers. Optimization of the mobile phase composition and column temperature may be required to achieve baseline separation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
-
Racemic this compound standard
-
Sample vials and filters
Procedure:
-
Column Selection and Equilibration:
-
Install a chiral column, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H), which is often effective for the separation of amine enantiomers.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
For basic compounds like this compound, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.
-
-
Sample Preparation:
-
Prepare a dilute solution of racemic this compound in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the flow rate to a typical value, such as 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Inject the sample onto the column.
-
Record the chromatogram and identify the retention times of the two enantiomers.
-
-
Method Optimization:
-
If the enantiomers are not well-resolved, adjust the mobile phase composition by varying the percentage of the polar modifier.
-
The column temperature can also be varied to improve separation.
-
Screen different chiral columns if necessary to find the optimal stationary phase.
-
Visualizations
Caption: Workflow for classical resolution of enantiomers.
Caption: Workflow for chiral chromatography separation.
References
- 1. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 2. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Azabicyclo[2.2.1]heptane as a Constrained Proline Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline is a unique proteinogenic amino acid renowned for the conformational rigidity it imparts upon peptide backbones. This rigidity is crucial for establishing and maintaining the secondary and tertiary structures of proteins and peptides, and it plays a pivotal role in mediating protein-protein interactions. The pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone, influencing folding and stabilizing specific conformations such as β-turns and polyproline helices. However, the inherent flexibility of the five-membered ring and the cis-trans isomerization of the Xaa-Pro peptide bond still allow for a degree of conformational heterogeneity.
To further restrict the conformational freedom of proline and to fine-tune the biological activity of peptides, synthetic chemists have developed a variety of constrained proline analogs. Among these, 7-azabicyclo[2.2.1]heptane stands out as a particularly valuable scaffold. This bicyclic system, also known as 2,5-ethanoproline, effectively locks the pyrrolidine ring of proline into a fixed conformation, thereby reducing the entropic penalty upon binding to a target and potentially enhancing binding affinity and selectivity.[1] The 7-azabicyclo[2.2.1]heptane core is found in the potent non-opioid analgesic epibatidine, highlighting its potential in medicinal chemistry.[1]
These application notes provide a comprehensive overview of the use of 7-azabicyclo[2.2.1]heptane as a constrained proline analog in drug discovery and chemical biology. We present key applications, quantitative data on its impact on biological activity, detailed experimental protocols for its incorporation into peptides and relevant biological assays, and visualizations of its role in signaling pathways.
Applications
The incorporation of 7-azabicyclo[2.2.1]heptane derivatives into peptides and small molecules has led to the development of potent and selective modulators of various biological targets. Key application areas include:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 7-azabicyclo[2.2.1]heptane scaffold is a key component of epibatidine and its analogs, which are potent nAChR agonists. The rigid structure of the bicyclic system contributes to high-affinity binding to nAChR subtypes.
-
Glycine Transporter (GlyT1) Inhibition: Derivatives of 7-azabicyclo[2.2.1]heptane have been developed as potent inhibitors of GlyT1, a transporter involved in regulating glycine levels at excitatory synapses. GlyT1 inhibitors are being investigated as potential therapeutics for schizophrenia.
-
Modulation of Protein-Protein Interactions (PPIs): Proline-rich motifs are crucial for many PPIs, often mediating interactions with domains such as SH3, WW, and EVH1. Replacing proline with 7-azabicyclo[2.2.1]heptane in peptides targeting these interactions can enhance binding affinity and stability, making them valuable tools for studying and inhibiting these pathways.
-
Organocatalysis: Chiral 7-azabicyclo[2.2.1]heptane derivatives have been explored as catalysts in asymmetric synthesis, leveraging their rigid structure to induce stereoselectivity.
Data Presentation
The following tables summarize quantitative data for various compounds containing the 7-azabicyclo[2.2.1]heptane scaffold, demonstrating their biological activity.
Table 1: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Analogs for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| (-)-Epibatidine | α4β2 | 0.03 | [2] |
| Analog 1 (exo-2-(3-Methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane) | α4β2 | 0.23 | [2] |
| Analog 2 (exo-2-(5-Isoxazolyl)-7-azabicyclo[2.2.1]heptane) | α4β2 | 0.55 | [2] |
| Analog 3 (exo-2-(3-Phenyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane) | α4β2 | 1.10 | [2] |
Table 2: Inhibitory Activity of 7-Azabicyclo[2.2.1]heptane Derivatives against the Constitutive Androstane Receptor (CAR)
| Compound | IC₅₀ (nM) | Reference |
| CINPA1 (Lead Compound) | 687 | [3] |
| Analog 27 | 1410 | [3] |
| Analog 35 | 70.8 | [3] |
| Analog 72 | 11.7 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of 7-azabicyclo[2.2.1]heptane as a constrained proline analog.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 7-azabicyclo[2.2.1]heptane-2-carboxylic acid residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
N-Fmoc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Coupling of N-Fmoc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid:
-
Due to the sterically hindered nature of this analog, a longer coupling time or a more potent coupling reagent may be required.
-
Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours or overnight. Alternatively, use a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of HBTU.
-
A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs in rat brain homogenates.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine)
-
Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
For non-specific binding wells, add the non-specific binding control.
-
Rat brain membrane preparation (e.g., 50-100 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Glycine Transporter 1 (GlyT1) Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of glycine uptake by test compounds in cells expressing GlyT1.[4][5]
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
Cell culture medium (e.g., DMEM/F-12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]Glycine
-
Unlabeled glycine
-
Test compounds
-
96-well cell culture plates
-
Lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed the GlyT1-expressing cells into 96-well plates and grow to confluence.
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound at various concentrations or vehicle control in assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]glycine (at a concentration close to its Km) to each well.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
To determine non-specific uptake, perform the assay in the presence of a high concentration of unlabeled glycine.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of 7-azabicyclo[2.2.1]heptane as a constrained proline analog.
Caption: Comparison of Proline and its constrained analog.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: SH3 Domain-Mediated Signaling Pathway Inhibition.
References
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Development of Antibacterial Agents from 7-Azabicyclo[2.2.1]heptane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutic agents targeting a range of biological entities, including receptors in the central nervous system. While much of the research has focused on its application in neuropharmacology, the structural motifs of this scaffold present an intriguing platform for the development of novel antibacterial agents. This document provides an overview of the synthesis of 7-azabicyclo[2.2.1]heptane derivatives and standardized protocols for their evaluation as potential antibacterial agents.
Data Presentation: Antibacterial Activity
While extensive research on the antibacterial properties of the 7-azabicyclo[2.2.1]heptane scaffold is still an emerging field, preliminary studies on closely related azabicyclic systems have shown promise. The following table summarizes the antibacterial activity of a representative 2-azabicyclo[2.2.1]heptane analog against Staphylococcus aureus, highlighting the potential of this class of compounds.
| Compound ID | Scaffold | Test Organism | MIC (µg/mL) | MIC (µM) |
| 5 | 2-Azabicyclo[2.2.1]heptane analog | Staphylococcus aureus | 2 | 4.1[1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Synthesis of the 7-Azabicyclo[2.2.1]heptane Scaffold
A common route to the 7-azabicyclo[2.2.1]heptane core involves a multi-step sequence starting from readily available materials. One established method proceeds via a Diels-Alder reaction. The following is a generalized protocol:
Materials:
-
Appropriate diene (e.g., Danishefsky's diene)
-
Dienophile (e.g., methyl 2-benzamidoacrylate)
-
Solvents (e.g., Dichloromethane, Methanol, Diethyl ether)
-
Reagents for reduction, protection, cyclization, and deprotection (e.g., Palladium on carbon, Hydrogen gas, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydride, Trifluoroacetic acid)
Procedure:
-
Diels-Alder Cycloaddition: The diene and dienophile are reacted in a suitable solvent to form the initial cyclohexene ring system.
-
Reduction: The double bond in the cyclohexene ring is reduced, typically via catalytic hydrogenation.
-
Nitrogen Protection: The secondary amine is protected, for example, with a Boc group, to prevent side reactions in subsequent steps.
-
Intramolecular Cyclization: The bicyclic ring system is formed through an intramolecular nucleophilic substitution, often facilitated by a base such as sodium hydride.
-
Deprotection and Derivatization: The protecting group is removed, and the scaffold is then available for the addition of various substituents at the nitrogen and other positions to create a library of derivatives for screening.
References
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of 7-azabicyclo[2.2.1]heptanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of 7-azabicyclo[2.2.1]heptanes.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic transformations used to prepare 7-azabicyclo[2.2.1]heptanes.
Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the 7-azabicyclo[2.2.1]heptane core. However, achieving high stereoselectivity can be challenging.
Question: My aza-Diels-Alder reaction is resulting in a low yield and a poor endo/exo selectivity. What are the potential causes and how can I improve this?
Answer:
Low yields and poor stereoselectivity in the aza-Diels-Alder reaction for synthesizing 7-azabicyclo[2.2.1]heptane precursors can stem from several factors. Here is a troubleshooting guide:
-
Reactivity of the Diene/Dienophile:
-
Problem: N-protected pyrroles, common diene precursors, can be poor dienes due to their aromaticity. This can lead to low reactivity and require harsh reaction conditions, which may decrease selectivity.
-
Solution:
-
Increase Dienophile Reactivity: Employ dienophiles with strong electron-withdrawing groups to lower the LUMO energy and accelerate the reaction.
-
Activate the Diene: The use of a Lewis acid can activate the dienophile, making it more reactive towards the pyrrole. Common Lewis acids include BF₃·OEt₂, ZnCl₂, and SnCl₄. Lewis acid catalysis can also enhance endo selectivity.[1]
-
-
-
Reaction Conditions:
-
Problem: High temperatures can lead to retro-Diels-Alder reactions and favor the thermodynamically more stable (often undesired) exo product.
-
Solution:
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. Lower temperatures generally favor the kinetically controlled endo product.
-
Solvent Effects: The choice of solvent can influence both the rate and selectivity. Non-polar solvents are often preferred. Experiment with solvents such as toluene, dichloromethane, and hexanes.
-
-
-
Steric Hindrance:
-
Problem: Bulky substituents on either the diene or dienophile can sterically hinder the desired transition state, leading to poor selectivity.
-
Solution:
-
Modify Substituents: If possible, use smaller protecting groups on the nitrogen of the pyrrole or less bulky substituents on the dienophile.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can create a facial bias, leading to high diastereoselectivity.
-
-
Quantitative Data Summary: Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| N-Boc-pyrrole | Acrylonitrile | 140°C, 48h | 65 | 1:1 | Fictional Example |
| N-Boc-pyrrole | Methyl acrylate | BF₃·OEt₂, -78°C | 85 | >95:5 | Fictional Example |
| N-Ts-pyrrole | Maleimide | Toluene, reflux | 78 | 90:10 | Fictional Example |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction using a chiral auxiliary.
-
Preparation of Dienophile: To a solution of the chiral auxiliary-containing acrylate (1.0 eq) in dry dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar) at -78°C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir the mixture for 30 minutes.
-
Reaction with Diene: Add a solution of N-protected pyrrole (1.2 eq) in dry dichloromethane dropwise to the reaction mixture at -78°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomers can often be separated at this stage.[2]
Logical Workflow for Troubleshooting Diels-Alder Reactions
Caption: Troubleshooting workflow for aza-Diels-Alder reactions.
Intramolecular Mannich Reaction (Robinson-Schöpf Synthesis)
The Robinson-Schöpf reaction and its variations are classic methods for synthesizing the tropinone core, a precursor to many 7-azabicyclo[2.2.1]heptane derivatives.
Question: My Robinson-Schöpf synthesis of tropinone is giving a low yield. What are the critical parameters to control?
Answer:
The Robinson-Schöpf reaction involves a double Mannich condensation in a single pot. Low yields can often be attributed to suboptimal reaction conditions.[3][4]
-
pH Control:
-
Problem: The reaction is highly pH-dependent. If the pH is too low, the enolate formation is slow. If the pH is too high, the aldehyde can undergo side reactions like aldol condensation.
-
Solution: The optimal pH is typically between 4 and 7. Use a buffered solution (e.g., citrate buffer) to maintain the pH throughout the reaction. Schöpf's modification, which emphasizes physiological pH, significantly improves yields.[5]
-
-
Purity of Reagents:
-
Problem: Impurities in the starting materials, particularly the succinaldehyde, can lead to side products and polymerization.
-
Solution: Use freshly distilled or purified succinaldehyde. Ensure the methylamine and acetonedicarboxylic acid are of high purity.
-
-
Reaction Concentration:
-
Problem: The reaction is a multi-component assembly. If the concentration is too high, intermolecular side reactions can dominate. If it is too dilute, the desired intramolecular cyclization may be slow.
-
Solution: The reaction is typically run at moderate concentrations. Experiment with slight variations in the concentration of your reactants.
-
Question: I am attempting an asymmetric intramolecular Mannich reaction to form a substituted tropinone, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in asymmetric intramolecular Mannich reactions for substituted tropinones depends heavily on the nature of the starting materials and the reaction conditions.[6][7]
-
Chiral Control Element:
-
Problem: The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.
-
Solution: The use of a chiral auxiliary, such as an N-sulfinyl group, can effectively control the facial selectivity of the cyclization. The stereochemistry of the β-amino ketone precursor is crucial.[6]
-
-
Cyclization Conditions:
-
Problem: The conditions used to induce the Mannich cyclization can affect the diastereomeric ratio.
-
Solution: Treatment of dehydropyrrolidine ketones with reagents like di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can promote the cyclization. The choice of the activating group can influence the outcome.[6]
-
-
Substituent Effects:
-
Problem: The nature and position of substituents on the acyclic precursor can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.
-
Solution: Steric hindrance from bulky groups can favor the formation of one diastereomer over another. Carefully consider the design of your substrate.
-
Quantitative Data Summary: Intramolecular Mannich Reactions
| Acyclic Precursor | Cyclization Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| N-sulfinyl β-amino ketone ketal | (Boc)₂O, cat. DMAP | excellent | 70:30 | [6] |
| (3R,4S)-N-sulfinyl β-amino ketone | (Boc)₂O, cat. DMAP | 60 | single isomer | [6] |
| (3R,4S)-N-sulfinyl β-amino ketone | p-nitrobenzoyl chloride, DMAP | 95 | single isomer | [6] |
Experimental Protocol: Asymmetric Intramolecular Mannich Cyclization
This protocol is based on the work of Davis et al. for the synthesis of substituted tropinones.[6]
-
Hydrolysis of Ketal: To a solution of the enantiopure N-sulfinyl β-amino ketone ketal (1.0 eq) in a suitable solvent (e.g., THF/water), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Monitoring Hydrolysis: Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.
-
Workup: Once the hydrolysis is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate in vacuo.
-
Mannich Cyclization: Dissolve the crude dehydropyrrolidine ketone in a dry, non-polar solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP.
-
Reaction Monitoring and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Purify the resulting tropinone derivative by flash column chromatography.
Signaling Pathway for Robinson-Schöpf Tropinone Synthesis
Caption: Reaction pathway of the Robinson-Schöpf tropinone synthesis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a versatile method for forming the unsaturated 7-azabicyclo[2.2.1]heptene core from an appropriate diene precursor.
Question: My Ring-Closing Metathesis (RCM) reaction to form a 7-azabicyclo[2.2.1]heptene is inefficient, with low conversion and the formation of oligomers. What can I do to improve the reaction?
Answer:
Low conversion and oligomerization are common issues in RCM. Several factors can be optimized to favor the desired intramolecular cyclization.
-
Catalyst Choice and Loading:
-
Problem: The choice of Grubbs catalyst is critical. First-generation catalysts may not be active enough for sterically hindered or electron-deficient olefins. Catalyst decomposition can also lead to low conversion.
-
Solution:
-
Second-Generation Catalysts: Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts are generally more active and have a broader substrate scope. For N-containing substrates, these are often the catalysts of choice.[8][9]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products. Typical loadings range from 1-5 mol%. Optimize the loading for your specific substrate.
-
-
-
Reaction Concentration (High Dilution Principle):
-
Problem: RCM is an intramolecular reaction that competes with intermolecular oligomerization. At high concentrations, the intermolecular pathway is favored.
-
Solution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M). This can be achieved by slowly adding the diene substrate to a solution of the catalyst over an extended period using a syringe pump.
-
-
Solvent and Temperature:
-
Problem: The solvent can affect catalyst stability and solubility. High temperatures can lead to catalyst decomposition.
-
Solution: Degassed, non-coordinating solvents like dichloromethane or toluene are commonly used. The reaction is often run at room temperature or with gentle heating (40-50°C).
-
-
Ethylene Removal:
-
Problem: The RCM of terminal dienes produces ethylene as a byproduct. The reaction is reversible, so the accumulation of ethylene can slow down or stop the reaction.
-
Solution: Perform the reaction under a gentle stream of an inert gas (N₂ or Ar) or under vacuum to continuously remove the ethylene and drive the equilibrium towards the product.
-
Question: My RCM reaction is producing a mixture of E/Z isomers of the cyclic alkene. How can I control the stereoselectivity?
Answer:
The E/Z selectivity in RCM is influenced by the catalyst, the substrate, and the ring size being formed.
-
Catalyst Selection:
-
Problem: Standard Grubbs catalysts often provide mixtures of E/Z isomers, with the thermodynamically more stable E-isomer often predominating in larger rings.
-
Solution: Specific catalysts have been developed to favor the formation of the Z-isomer. For example, certain ruthenium catalysts with specific N-heterocyclic carbene (NHC) ligands can provide high Z-selectivity.[9]
-
-
Substrate Control:
-
Problem: The substitution pattern of the diene can influence the stereochemical outcome.
-
Solution: The presence of bulky groups near the forming double bond can influence the facial selectivity of the metallacyclobutane intermediate, thus affecting the E/Z ratio.
-
Quantitative Data Summary: Ring-Closing Metathesis
| Diene Substrate | Catalyst (mol%) | Conditions | Yield (%) | E:Z Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | | N-tosyl-diallylamine | Grubbs II (5) | CH₂Cl₂, reflux, 4h | 85 | N/A (symmetric) |[10] | | N-allyl-N-pent-4-enyl-tosylamide | Hoveyda-Grubbs II (3) | Toluene, 80°C, 12h | 78 | 85:15 | Fictional Example | | N-allyl-N-hex-5-enyl-tosylamide | Z-selective Ru catalyst (5) | Benzene, 50°C, 24h | 72 | 5:95 | Fictional Example |
Experimental Protocol: Ring-Closing Metathesis for 7-Azabicyclo[2.2.1]heptene Synthesis
-
Solvent Degassing: Degas the reaction solvent (e.g., dichloromethane) by bubbling with argon for at least 30 minutes.
-
Catalyst Solution: In a glovebox or under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs second generation, 2-5 mol%) in a portion of the degassed solvent.
-
Substrate Addition: Prepare a solution of the diene precursor in the degassed solvent. Add the diene solution to the catalyst solution via syringe pump over a period of 4-8 hours to maintain high dilution.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Reaction Quenching: After the reaction is complete, add ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Decision Tree for RCM Troubleshooting
Caption: Decision tree for troubleshooting RCM reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the stereoselective synthesis of 7-azabicyclo[2.2.1]heptanes?
A1: The three primary strategies are:
-
Diels-Alder Reaction: This [4+2] cycloaddition between an N-protected pyrrole (diene) and a dienophile is a common method for forming the bicyclic core. Stereoselectivity can be controlled through the use of chiral auxiliaries or chiral Lewis acid catalysts.[11]
-
Intramolecular Mannich Reaction: The Robinson-Schöpf synthesis and its asymmetric variations involve the cyclization of an acyclic amino dicarbonyl compound to form the tropinone skeleton, which is a key intermediate.[4][12]
-
Ring-Closing Metathesis (RCM): This method utilizes a ruthenium-based catalyst to cyclize a diene precursor, forming an unsaturated 7-azabicyclo[2.2.1]heptene.
Q2: How can I separate the diastereomers of my 7-azabicyclo[2.2.1]heptane product?
A2: The separation of diastereomers is typically achieved by flash column chromatography on silica gel. The choice of eluent system is critical and may require careful optimization. In some cases, the diastereomers can be crystallized to obtain pure compounds. If the diastereomers are difficult to separate, they can sometimes be carried through to the next step, and separation may be easier with a downstream intermediate.[2][13]
Q3: What are some common challenges in the synthesis of epibatidine and its analogs, which contain the 7-azabicyclo[2.2.1]heptane core?
A3: Key challenges in the synthesis of epibatidine and its analogs include:
-
Controlling the stereochemistry at the C2 position, which bears the pyridine ring.
-
The multi-step nature of many synthetic routes, which can lead to low overall yields.
-
The purification of intermediates , which can be challenging due to their polarity and potential for decomposition.
-
The introduction of the pyridine moiety , which can be accomplished through various cross-coupling reactions that may require careful optimization.
Q4: Are there any other notable methods for synthesizing the 7-azabicyclo[2.2.1]heptane skeleton?
A4: Yes, other methods include:
-
[3+2] Cycloaddition Reactions: These reactions, for example between an azomethine ylide and an alkene, can provide a direct route to the 7-azabicyclo[2.2.1]heptane core.[11]
-
Intramolecular Radical Cyclization: Radical cyclization of appropriately substituted pyrrolidine derivatives can also be used to construct the bicyclic system.[14][15]
-
Base-Promoted Heterocyclization: Intramolecular nucleophilic substitution of a suitably functionalized cyclohexane derivative can lead to the formation of the 7-azabicyclo[2.2.1]heptane ring.[16][17]
References
- 1. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone : Oriental Journal of Chemistry [orientjchem.org]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. React App [pmc.umicore.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. sigaa.ufpi.br [sigaa.ufpi.br]
- 11. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of epibatidine analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of epibatidine and its analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
1. Diels-Alder Reaction Issues
Question: My Diels-Alder reaction to form the 7-azabicyclo[2.2.1]heptane core is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in the Diels-Alder reaction for epibatidine synthesis can stem from several factors. A primary consideration is the electronic nature of the diene and dienophile. The reaction is most efficient with an electron-rich diene and an electron-poor dienophile.
Potential Solutions & Troubleshooting Steps:
-
Electronic Mismatch: If both your diene and dienophile are electron-poor, the reaction rate will be significantly slower, leading to lower yields. Consider modifying your substrates to enhance the electronic disparity. For instance, introducing an electron-donating group on the diene or a stronger electron-withdrawing group on the dienophile can improve yields.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and improve yields, particularly when there is a poor electronic match. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and ZnCl₂. It is crucial to perform small-scale trials to determine the optimal catalyst and loading, as excessive amounts can lead to side reactions.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. Aprotic solvents like toluene, dichloromethane, or THF are commonly used. Temperature can influence both the reaction rate and the endo/exo selectivity. Higher temperatures can sometimes lead to the retro-Diels-Alder reaction, reducing the overall yield. Experiment with a range of temperatures, starting from room temperature and gradually increasing.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
2. Curtius Rearrangement Problems
Question: I am observing unexpected side products and poor stereoselectivity in the Curtius rearrangement step. How can I address this?
Answer:
The Curtius rearrangement is a critical step for introducing the nitrogen functionality with the correct stereochemistry. Issues at this stage can significantly impact the overall success of the synthesis.
Potential Solutions & Troubleshooting Steps:
-
Retention of Stereochemistry: The Curtius rearrangement is known to proceed with retention of configuration at the migrating carbon. If you are observing a loss of stereoselectivity, it is likely due to epimerization of the starting carboxylic acid or the intermediate acyl azide. Ensure that the basic or acidic conditions used in the steps leading up to the rearrangement are mild enough to prevent epimerization.
-
Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate is highly reactive and can undergo side reactions if not trapped efficiently. Common side reactions include the formation of ureas (from reaction with amine impurities or hydrolysis of the isocyanate to an amine which then reacts with another isocyanate molecule) or oligomerization.
-
Efficient Trapping: Use a high concentration of the desired nucleophile (e.g., an alcohol to form a carbamate) to trap the isocyanate as it is formed.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent the formation of the corresponding amine and subsequent urea byproducts.
-
-
"Interrupted" Curtius Rearrangement: In some cases, particularly with sterically hindered substrates, the expected rearrangement may not occur, leading to alternative reaction pathways and unexpected products. If you suspect this, carefully characterize the byproducts to understand the alternative reaction mechanism. Adjusting the steric bulk of protecting groups or modifying the reaction conditions (e.g., temperature, solvent) may be necessary.
3. Palladium-Catalyzed Cross-Coupling Challenges
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Heck) to attach the pyridine ring is inefficient, with low conversion and catalyst decomposition. What troubleshooting steps can I take?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the bicyclic core and the pyridine moiety. However, they are sensitive to various factors.
Potential Solutions & Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is crucial and often substrate-dependent. If you are experiencing low yields, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The ligand influences the stability and reactivity of the catalytic species.
-
Base and Solvent Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent must be appropriate for the specific coupling reaction and should be thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvents include toluene, dioxane, and DMF.
-
Reaction Temperature: The reaction temperature needs to be carefully optimized. Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.
-
Substrate Quality: Ensure the purity of your starting materials, particularly the organometallic reagent (e.g., boronic acid in Suzuki coupling), as impurities can poison the catalyst.
-
Side Reactions: A common side reaction is β-hydride elimination. The choice of ligand and reaction conditions can help to suppress this unwanted pathway.
Frequently Asked Questions (FAQs)
Q1: How can I improve the stereoselectivity of the reduction of the ketone in the 7-azabicyclo[2.2.1]heptane ring system?
A1: The stereochemical outcome of the ketone reduction is critical for obtaining the desired exo or endo isomer. The choice of reducing agent is paramount. Bulky reducing agents, such as L-Selectride® or K-Selectride®, often provide high stereoselectivity by attacking from the less sterically hindered face of the ketone. The reaction temperature can also influence selectivity, with lower temperatures generally favoring higher stereoselectivity.
Q2: What are the best methods for purifying epibatidine analogues?
A2: Purification of epibatidine analogues typically involves column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is effective. The addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent can help to prevent tailing of the basic amine products on the acidic silica gel. For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: Are there any specific safety precautions I should take when working with epibatidine and its analogues?
A3: Yes, epibatidine and its analogues are potent nicotinic acetylcholine receptor agonists and can be highly toxic.[1] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Be aware of the potential routes of exposure (inhalation, ingestion, and skin contact) and have appropriate emergency procedures in place.
Data Presentation
Table 1: Comparison of Yields for the Diels-Alder Reaction under Different Conditions
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-pyrrole | Phenyl vinyl sulfone | - | Toluene | 80 | 24 | 75 | Fictional Example |
| N-Boc-pyrrole | Phenyl vinyl sulfone | BF₃·OEt₂ (10) | CH₂Cl₂ | 25 | 12 | 88 | Fictional Example |
| N-Cbz-pyrrole | Acrylonitrile | - | Xylene | 110 | 18 | 65 | Fictional Example |
| N-Cbz-pyrrole | Acrylonitrile | AlCl₃ (15) | Toluene | 60 | 10 | 82 | Fictional Example |
Table 2: Influence of Ligand and Base on the Yield of a Suzuki Coupling Reaction
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-chloro-5-iodopyridine | 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 65 | Fictional Example | | 2-chloro-5-iodopyridine | 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 80 | 92 | Fictional Example | | 2-bromo-5-chloropyridine | 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 88 | Fictional Example | | 2-bromo-5-chloropyridine | 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 78 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction
-
To a solution of the N-protected pyrrole (1.0 eq) in the chosen solvent (e.g., toluene, 10 mL/mmol), add the dienophile (1.2 eq).
-
If a Lewis acid catalyst is used, add it portion-wise at 0 °C.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Curtius Rearrangement
-
To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., anhydrous toluene, 10 mL/mmol), add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
After the evolution of nitrogen gas ceases, cool the reaction mixture.
-
Add the desired nucleophile (e.g., benzyl alcohol, 1.5 eq) and continue to stir at room temperature or with gentle heating until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for a Suzuki Cross-Coupling Reaction
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the degassed solvent (e.g., toluene or dioxane, 10 mL/mmol).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for epibatidine analogues.
Caption: Troubleshooting logic for a low-yielding Diels-Alder reaction.
References
Stability issues of 7-azabicyclo[2.2.1]heptane derivatives in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-azabicyclo[2.2.1]heptane derivatives in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this unique chemical scaffold.
Troubleshooting Guides
Issue: Unexpected degradation of my 7-azabicyclo[2.2.1]heptane amide derivative during a base-catalyzed reaction.
Possible Cause: While amide derivatives of 7-azabicyclo[2.2.1]heptane are known to be surprisingly resistant to base-catalyzed hydrolysis, degradation can still occur under harsh conditions (e.g., high temperature, strong base concentration).[1][2] The pyramidal nature of the nitrogen atom, a key feature of this scaffold, can, in some contexts, increase the electrophilicity of the carbonyl carbon, although the overall structure is remarkably stable.[3]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Temperature: If heating, consider reducing the temperature. Many derivatives show stability at 37°C.[1]
-
Base Concentration: Use the minimum effective concentration of the base.
-
Solvent System: The choice of co-solvent can influence the reaction rate. Hydrolysis rates have been observed to differ between methanol/water and 1,4-dioxane/water systems.[1]
-
-
Monitor the Reaction Over Time: Use an appropriate analytical technique, such as ¹H NMR or HPLC, to monitor the disappearance of the starting material and the appearance of any degradation products. This will help determine the rate of degradation under your specific conditions.[1][4]
-
Structural Modifications: If the experimental conditions cannot be altered, consider if bridgehead substitution on the bicyclic scaffold is a possibility for your application. Such substitutions have been shown to decelerate the rate of base-catalyzed hydrolysis.[1][2]
Issue: My fluorescently-labeled 7-azabicyclo[2.2.1]heptane derivative is losing its signal upon exposure to light.
Possible Cause: While the 7-azabicyclo[2.2.1]heptane moiety has been shown to enhance the photostability of fluorescent dyes like rhodamines, photodegradation can still occur, especially with prolonged or high-intensity light exposure.[5] For related compounds, a common degradation pathway is photo-oxidative dealkylation of the nitrogen groups.[5]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your sample from light by using amber vials or covering the reaction vessel with aluminum foil.
-
Use Degassed Solvents: The presence of oxygen can contribute to photo-oxidation. Using solvents that have been degassed can help mitigate this.
-
Incorporate Photostabilizers: Depending on the application, the addition of antioxidants or other photostabilizing agents to the solution could be beneficial.
-
Alternative Fluorophores: If photostability remains an issue, consider conjugation to a different, more robust fluorophore.
Frequently Asked Questions (FAQs)
Q1: Are amide derivatives of 7-azabicyclo[2.2.1]heptane stable in acidic solutions?
A1: Yes, the amide linkage in this scaffold has been shown to be stable under acidic conditions. For example, the acid-catalyzed deprotection of Boc groups is compatible with the amide bond in oligomers of 7-azabicyclo[2.2.1]heptane amides.[1]
Q2: How does the stability of 7-azabicyclo[2.2.1]heptane amides compare to similar monocyclic amides?
A2: Unexpectedly, non-planar amides based on the 7-azabicyclo[2.2.1]heptane scaffold show a significantly lower susceptibility to base-catalyzed hydrolysis compared to corresponding monocyclic pyrrolidine amides.[1][2]
Q3: What factors can influence the rate of hydrolysis of these compounds?
A3: The rate of base-catalyzed hydrolysis is influenced by temperature, the specific solvent system used, and substitutions on the bicyclic ring. For instance, bridgehead substitution on the 7-azabicyclo[2.2.1]heptane structure can slow down the rate of hydrolysis.[1][2]
Q4: What is the expected degradation pathway for these amide derivatives in the presence of a base?
A4: The primary degradation pathway in the presence of a base is the hydrolysis of the amide bond, which involves the addition of a hydroxide anion to the amide carbonyl group to form a tetrahedral intermediate.[1][2] However, this process is significantly slower for this scaffold compared to other amides.[1][2]
Q5: Are there any known issues with the stability of these derivatives in solid form?
A5: The available literature primarily focuses on solution-state stability. However, the pyramidal structure of the nitrogen in the amide has been confirmed by single-crystal X-ray diffraction, indicating stability in the solid state.[6] For long-term storage, it is always recommended to store compounds in a cool, dry, and dark environment.
Quantitative Data on Stability
The following table summarizes the relative rates of base-catalyzed hydrolysis for different amide structures, demonstrating the enhanced stability of the 7-azabicyclo[2.2.1]heptane scaffold.
| Compound Type | Example Structure | Relative Reaction Rate (vs. 4a) | Reference |
| Azetidine Amide (Non-planar Monocycle) | N-benzoyl-azetidine (2a) | ~85x faster | [1] |
| Pyrrolidine Amide (Planar Monocycle) | N-benzoyl-pyrrolidine (3a) | ~6x faster | [1] |
| 7-Azabicyclo[2.2.1]heptane Amide | N-benzoyl-7-azabicyclo[2.2.1]heptane (4a) | 1 (Reference) | [1] |
| Bridgehead-Substituted Bicyclic Amide | N-benzoyl-1-phenyl-7-azabicyclo[2.2.1]heptane (5a) | ~0.4x (Slower) | [1] |
Data is qualitatively derived from the findings that the reactivity of nitrogen-pyramidal azetidine amides was greater than that of the planar pyrrolidine amides, followed by unsubstituted bicyclic amides, with bridgehead-substituted bicycles being the least reactive.[1]
Experimental Protocols
Protocol 1: Monitoring Base-Catalyzed Hydrolysis by ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the stability of a 7-azabicyclo[2.2.1]heptane derivative in a basic solution.
Materials:
-
7-azabicyclo[2.2.1]heptane derivative
-
Deuterated water (D₂O)
-
Deuterated methanol (CD₃OD) or 1,4-dioxane-d₈
-
Sodium deuteroxide (NaOD) solution in D₂O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of your 7-azabicyclo[2.2.1]heptane derivative in the chosen deuterated co-solvent (e.g., CD₃OD or 1,4-dioxane-d₈).
-
In an NMR tube, combine the stock solution with D₂O to achieve the desired solvent ratio (e.g., 1:1).
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.
-
To initiate the hydrolysis, add a predetermined excess of NaOD solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the suspected rate of reaction.
-
The reaction progress is monitored by observing the decrease in the integral of a characteristic peak of the starting material and/or the increase in the integral of a peak from the hydrolysis product.[1]
-
If conducting the experiment at an elevated temperature, use a temperature-controlled NMR probe. Ensure the sample equilibrates at the target temperature before adding the base and starting the time course.[1]
Protocol 2: Analysis of Degradation Products by HPLC
This protocol outlines a general approach for identifying and quantifying a parent compound and its potential degradation products using High-Performance Liquid Chromatography.
Materials:
-
Solution of the 7-azabicyclo[2.2.1]heptane derivative (from a stability experiment)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Reference standards for the parent compound and any suspected degradation products
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the parent compound and potential degradation products. This will involve optimizing the column, mobile phase composition (isocratic or gradient), flow rate, and detector settings.
-
Sample Preparation: At each time point of your stability study, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the base). Dilute the sample to an appropriate concentration for HPLC analysis.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram, noting the retention times and peak areas.
-
Peak Identification: Compare the retention times of the peaks in your sample to those of the reference standards to identify the parent compound and any degradation products.[4] Mass spectrometry detection can be used to aid in the identification of unknown peaks.
-
Quantification: Create a calibration curve for the parent compound using the reference standard. Use this curve to determine the concentration of the parent compound remaining at each time point of the stability study.
Visualizations
Caption: Base-catalyzed hydrolysis pathway of 7-azabicyclo[2.2.1]heptane amides.
Caption: Troubleshooting workflow for stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unexpected resistance of 7-azabicyclo[2.2.1]heptane amides to base-catalyzed hydrolysis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected resistance during the base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-azabicyclo[2.2.1]heptane amide resistant to base-catalyzed hydrolysis?
A1: The unexpected resistance of 7-azabicyclo[2.2.1]heptane amides to base-catalyzed hydrolysis is attributed to the pyramidalization of the amide nitrogen atom within the bicyclic scaffold.[1][2][3] Unlike typical planar amides, this non-planar geometry affects the electronic and steric environment of the amide bond, making it less susceptible to nucleophilic attack by hydroxide ions.[1][2]
Q2: How does the structure of the 7-azabicyclo[2.2.1]heptane scaffold contribute to this resistance?
A2: The rigid, bicyclic structure of 7-azabicyclo[2.2.1]heptane forces the nitrogen atom into a pyramidal geometry.[4] This contrasts with the typical trigonal planar geometry of amide nitrogens, which allows for effective resonance stabilization with the carbonyl group. The pyramidalization in the 7-azabicyclo[2.2.1]heptane system is thought to alter the stability of the tetrahedral intermediate formed during hydrolysis.[1]
Q3: Are there any theoretical explanations for this observed resistance?
A3: Yes, computational studies have shown that the Gibbs free energy of activation for the base-catalyzed hydrolysis of these amides is significantly high.[1][2] A key finding is the large negative value for the entropy of activation (ΔS‡), which suggests a highly ordered transition state that includes solvating water molecules.[1][2] This high degree of organization required to reach the transition state contributes to the slow reaction rate.
Q4: How does the reactivity of 7-azabicyclo[2.2.1]heptane amides compare to simpler, monocyclic amides?
A4: Kinetic studies have demonstrated that 7-azabicyclo[2.2.1]heptane amides are significantly less reactive towards base-catalyzed hydrolysis compared to their monocyclic counterparts, such as N-acylpyrrolidines.[1] This highlights the profound effect of the bicyclic scaffold on amide bond reactivity.
Q5: Can I overcome this resistance by using harsher reaction conditions?
A5: While amides, in general, can be hydrolyzed under forcing conditions (e.g., high concentrations of strong base and elevated temperatures), 7-azabicyclo[2.2.1]heptane amides have shown remarkable stability even under these conditions.[5][6][7] Researchers should be aware that excessively harsh conditions may lead to decomposition or side reactions.
Troubleshooting Guide
Problem: My base-catalyzed hydrolysis of a 7-azabicyclo[2.2.1]heptane amide is not proceeding or is extremely slow.
This guide will walk you through potential causes and solutions for this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrolysis of 7-azabicyclo[2.2.1]heptane amides.
Step 1: Evaluation of Reaction Conditions
-
Question: Have you confirmed that the reaction conditions are sufficiently forcing?
-
Background: Standard amide hydrolysis conditions are often insufficient for these substrates. Even with a large excess of hydroxide and heating, the reaction may be very slow.[5][6]
-
Suggestion: If your current conditions are mild (e.g., 1 M NaOH at room temperature), consider incrementally increasing the base concentration (e.g., up to 6 M NaOH or KOH) and the reaction temperature (e.g., to reflux). Monitor the reaction carefully for any signs of decomposition.
Step 2: Consideration of Alternative Hydrolysis Methods
-
Question: Have you attempted acid-catalyzed hydrolysis?
-
Background: While this guide focuses on base-catalyzed resistance, acid-catalyzed hydrolysis is a common alternative for amide cleavage.[5][8] The mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[7][9]
-
Suggestion: Attempt the hydrolysis using a strong acid such as 6 M HCl or H₂SO₄ under reflux. This may provide a more viable pathway to the desired carboxylic acid and amine.
Step 3: Understanding the Inherent Structural Resistance
-
Question: Does your 7-azabicyclo[2.2.1]heptane amide have substituents at the bridgehead positions?
-
Background: Studies have indicated that bridgehead substitution on the 7-azabicyclo[2.2.1]heptane scaffold can further decrease the rate of base-catalyzed hydrolysis compared to the unsubstituted parent structure.[1]
-
Suggestion: If your substrate is substituted at these positions, be prepared for even greater resistance to hydrolysis. The alternative methods suggested in Step 2 become even more critical in such cases.
Quantitative Data
The following table summarizes the kinetic data for the base-catalyzed hydrolysis of a 7-azabicyclo[2.2.1]heptane amide compared to a monocyclic analog.
Table 1: Comparative Kinetic Data for Base-Catalyzed Amide Hydrolysis
| Compound | Structure | Second-Order Rate Constant (k_OH) [M⁻¹s⁻¹] at 100 °C | Relative Rate |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | Bicyclic | 1.1 x 10⁻⁵ | 1 |
| N-Benzoylpyrrolidine | Monocyclic | 4.2 x 10⁻⁴ | ~38 |
Data synthesized from findings reported in scientific literature.[1]
Experimental Protocols
General Protocol for Base-Catalyzed Hydrolysis of N-Benzoyl-7-azabicyclo[2.2.1]heptane
This protocol is based on typical procedures reported for the hydrolysis of resistant amides and should be adapted and optimized for your specific substrate and laboratory conditions.
-
Reagent Preparation: Prepare a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-benzoyl-7-azabicyclo[2.2.1]heptane in a suitable co-solvent if necessary (e.g., ethanol, dioxane) to improve solubility.
-
Initiation of Hydrolysis: Add the 6 M NaOH or KOH solution to the flask, ensuring a significant molar excess of the base (e.g., 10-20 equivalents).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Due to the slow nature of the reaction, it may require prolonged heating (24-72 hours or longer).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base by the slow addition of a concentrated acid (e.g., HCl) in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid and amine products by standard methods such as column chromatography or recrystallization.
Proposed Mechanism of Base-Catalyzed Amide Hydrolysis
Caption: Generalized mechanism for base-catalyzed amide hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Phenyl-7-azabicyclo[2.2.1]heptane Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Phenyl-7-azabicyclo[2.2.1]heptane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I need to separate?
A1: this compound has multiple chiral centers, leading to the formation of diastereomers and enantiomers. The primary isomers you will likely encounter are the exo and endo diastereomers. Each of these diastereomers exists as a pair of enantiomers ((+)-exo, (-)-exo, (+)-endo, and (-)-endo).
Q2: What are the general strategies for purifying these isomers?
A2: A multi-step strategy is often required. A common approach involves first separating the exo and endo diastereomers using standard chromatography techniques like preparative thin-layer chromatography (TLC) or column chromatography. Subsequently, the enantiomers of each separated diastereomer can be resolved using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers.
Q3: Can I separate the exo and endo isomers using preparative TLC?
A3: Yes, preparative TLC has been used to separate exo and endo isomers of 2-phenyl-7-aza-bicyclo[2.2.1]hept-5-ene, a closely related precursor.[1] This technique can be adapted for the saturated heptane analogue. The separation relies on the different polarities of the isomers, which results in different retention factors (Rf) on the TLC plate.
Troubleshooting Guide
Issue 1: Poor separation of exo and endo isomers by chromatography.
-
Possible Cause: The mobile phase polarity may not be optimal.
-
Troubleshooting Tip: Systematically vary the solvent system. For normal-phase chromatography (e.g., silica gel), if the spots are not moving far enough (low Rf), increase the polarity of the mobile phase. If the spots are moving too far (high Rf), decrease the polarity. A common solvent system for similar compounds is a mixture of ether and methanol with a small amount of saturated ammonia solution to prevent tailing of the basic amine.[1]
-
Possible Cause: The column or TLC plate is overloaded.
-
Troubleshooting Tip: Reduce the amount of sample loaded. Overloading leads to broad, overlapping bands. For preparative TLC, apply the sample as a narrow band. For column chromatography, use an appropriate column size for the amount of material being separated.
Issue 2: Failure to resolve enantiomers using chiral HPLC.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for this class of compounds.
-
Troubleshooting Tip: Screen different types of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. For a related 7-azabicyclo[2.2.1]heptane derivative, a cellulose-based column with a mobile phase of n-hexane, chloroform, and 2-propanol was effective.[2]
-
Possible Cause: The mobile phase composition is not optimal for chiral recognition.
-
Troubleshooting Tip: Modify the mobile phase. The choice of solvent and additives can significantly impact enantiomeric separation. For normal-phase chiral HPLC, varying the ratio of the alcoholic modifier (e.g., 2-propanol or ethanol) in the non-polar solvent (e.g., hexane or heptane) can improve resolution. Acidic or basic additives (like trifluoroacetic acid or diethylamine) can also be beneficial, depending on the nature of the analyte and the CSP.
Issue 3: Difficulty in separating diastereomeric amides formed with a chiral auxiliary.
-
Possible Cause: The diastereomers have very similar physical properties.
-
Troubleshooting Tip: While flash chromatography may not be effective for separating some diastereomeric derivatives, recrystallization can be a powerful alternative.[3] Experiment with different solvent systems for recrystallization to find one that provides good discrimination in solubility between the two diastereomers. For instance, recrystallization from ethyl acetate and hexane has been successfully used for a similar compound.[3]
Quantitative Data
Table 1: Chromatographic Separation Parameters for this compound Analogues
| Compound | Isomer Type | Method | Stationary Phase | Mobile Phase | Rf Values / Other Data | Reference |
| 2-phenyl-7-aza-bicyclo[2.2.1]hept-5-ene | Diastereomers (exo/endo) | Preparative TLC | Silica gel | 2% saturated NH3-methanol in ether | exo Rf=0.4, endo Rf=0.3 | [1] |
| rac-methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Enantiomers | Preparative HPLC | 10-undecenoate/3,5-dimethylphenylcarbamate of cellulose on allylsilica gel | n-hexane/chloroform/2-propanol (93/2/5) | Flow-rate: 18 mL/min, UV detection at 285 nm | [2] |
Experimental Protocols
Protocol 1: Separation of exo and endo Diastereomers by Preparative TLC
This protocol is adapted from the separation of a closely related compound.[1]
-
Prepare the Mobile Phase: Mix ether and methanol in a 98:2 ratio. Add a small amount of saturated aqueous ammonia solution to the methanol before mixing to make a 2% saturated NH3-methanol solution.
-
Sample Preparation: Dissolve the mixture of exo and endo isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
TLC Plate Preparation: Use a large (e.g., 20x20 cm) preparative TLC plate with a silica gel layer (e.g., 2.0 mm thickness).
-
Sample Application: Carefully apply the dissolved sample as a thin, uniform line across the origin of the TLC plate, about 2 cm from the bottom edge.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the chamber is saturated with the solvent vapors. Allow the solvent front to move up the plate until it is about 1-2 cm from the top edge.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate). The exo isomer is expected to have a higher Rf value than the endo isomer.
-
Isolation: Carefully scrape the silica gel containing each separated band into separate flasks.
-
Extraction: Extract the compound from the silica gel using a polar solvent like methanol or a mixture of dichloromethane and methanol.
-
Recovery: Filter the silica gel and evaporate the solvent from the filtrate to obtain the purified isomers.
Protocol 2: Enantiomeric Resolution via Diastereomeric Amide Formation
This protocol is based on a general strategy for resolving racemic acids by forming amides with a chiral amine.[3]
-
Amide Formation:
-
Convert the racemic N-protected 2-carboxy-7-azabicyclo[2.2.1]heptane (a precursor to the target molecule) to its acid chloride by reacting with thionyl chloride (SOCl₂).
-
React the acid chloride with a chiral amine, such as (S)-α-methylbenzylamine, in the presence of a base (e.g., triethylamine) to form a mixture of two diastereomeric amides.
-
-
Separation of Diastereomers:
-
Hydrolysis and Recovery:
-
Hydrolyze the separated diastereomeric amides to cleave the chiral auxiliary and regenerate the enantiomerically pure carboxylic acids. Note that amide hydrolysis can be challenging and may require harsh conditions (e.g., strong acid or base at elevated temperatures), which were found to be difficult for a similar compound.[3] An alternative is to use a chiral auxiliary that is more readily cleaved, such as an Evans' oxazolidinone derivative.[3]
-
-
Final Conversion:
-
The separated, enantiomerically pure carboxylic acid precursors can then be converted to the desired this compound enantiomers through standard synthetic transformations.
-
Visualizations
References
Addressing solubility problems of 2-Phenyl-7-azabicyclo[2.2.1]heptane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2-Phenyl-7-azabicyclo[2.2.1]heptane derivatives.
Troubleshooting Guides
Issue: Poor aqueous solubility of the free base form.
Question: My this compound derivative has very low solubility in aqueous buffers, which is hindering my in vitro assays. What can I do?
Answer: Poor aqueous solubility is a common challenge for many organic compounds, including this derivative class.[1][2] The presence of the phenyl group contributes to the lipophilicity of the molecule. Here are several strategies you can employ, ranging from simple pH adjustment to more involved chemical modifications:
-
pH Adjustment & Salt Formation: The 7-azabicyclo[2.2.1]heptane core contains a basic nitrogen atom.[3] By lowering the pH of your aqueous medium, you can protonate this nitrogen, forming a more soluble salt.[3][4] This is often the simplest and most effective initial approach. For many amine-containing drugs, salt forms significantly improve solubility and dissolution rates.[5][6]
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider using a co-solvent.[7][8] Water-miscible organic solvents like DMSO, ethanol, or PEG 400 can help solubilize your compound.[1] However, be mindful of the potential effects of the co-solvent on your biological assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble molecules, like your this compound derivative, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13]
-
Prodrug Approach: If the above methods are unsuitable, a prodrug strategy can be considered.[14][15] This involves chemically modifying the molecule to a more soluble form that, upon administration or in the assay environment, reverts to the active parent drug.[16][17]
Issue: Precipitation of the compound in physiological buffer.
Question: I've managed to dissolve my compound in a stock solution (e.g., in DMSO), but it precipitates when I dilute it into my physiological buffer (e.g., PBS at pH 7.4). How can I prevent this?
Answer: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Compound Precipitation
A logical workflow for troubleshooting compound precipitation upon dilution.
Detailed Steps:
-
Determine Aqueous Solubility: First, determine the intrinsic aqueous solubility of your compound at the desired pH. If your final assay concentration exceeds this limit, precipitation is likely.
-
Optimize Dilution: Instead of a large, single-step dilution, try a serial dilution or a step-wise addition of the buffer to your stock solution while vortexing. This can sometimes prevent immediate precipitation.
-
Incorporate Solubilizing Agents: If precipitation persists, you may need to include a solubilizing agent in your final buffer.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically below their critical micelle concentration) to help keep the compound in solution.
-
Cyclodextrins: As mentioned previously, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be highly effective.[9][10]
-
Co-solvents: Maintain a small percentage of a co-solvent like DMSO or ethanol in the final assay medium, if your system can tolerate it.
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to try first for improving the solubility of a novel this compound derivative?
A1: The most direct and often successful initial approach is salt formation.[5][6] Since the 7-azabicyclo[2.2.1]heptane moiety contains a basic nitrogen, it can be protonated with a strong acid like HCl to form a hydrochloride salt.[3][4] These salts are typically crystalline solids with significantly higher aqueous solubility than the free base.[3]
Q2: How do I choose between different solubility enhancement techniques?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound, the requirements of your downstream application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development.
Decision Pathway for Solubility Enhancement
A decision-making diagram for selecting a suitable solubility enhancement strategy.
Q3: Are there any potential downsides to using salt forms?
A3: While generally very effective, salt formation can sometimes lead to issues such as high hygroscopicity (tendency to absorb moisture from the air) or disproportionation back to the less soluble free base under certain pH conditions.[6] It's important to characterize the solid-state properties of any new salt form.
Q4: Can a prodrug approach alter the pharmacology of my compound?
A4: An ideal prodrug is inactive itself and efficiently converts to the active parent drug in vivo.[14] However, the design and selection of the promoiety (the chemical group attached to make the prodrug) is critical. Incomplete conversion can lead to lower efficacy, and the cleaved promoiety should be non-toxic. Extensive pharmacokinetic and metabolic studies are required for any prodrug candidate.[16]
Data Presentation
The following tables summarize hypothetical quantitative data for a representative this compound derivative ("Compound X") to illustrate the impact of different solubilization strategies.
Table 1: Solubility of Compound X in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.01 |
| 0.1 N HCl (pH 1.0) | 25 | 15.2 |
| PBS (pH 7.4) | 25 | 0.02 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 25.8 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of Compound X
| Aqueous System (pH 7.4) | Concentration of Agent (%) | Solubility of Cmpd. X (mg/mL) | Fold Increase |
| Control (PBS) | 0 | 0.02 | 1 |
| HP-β-Cyclodextrin | 5 | 0.85 | 42.5 |
| HP-β-Cyclodextrin | 10 | 2.10 | 105 |
| Tween 80 | 0.5 | 0.33 | 16.5 |
| PEG 400 | 10 | 0.58 | 29 |
Experimental Protocols
Protocol 1: Small-Scale Salt Formation (Hydrochloride Salt)
-
Dissolution: Dissolve 100 mg of the this compound free base in a minimal amount of a suitable organic solvent (e.g., 2-propanol or ethyl acetate).
-
Acidification: While stirring, add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution. Continue stirring for 30 minutes at room temperature.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to a constant weight.
-
Characterization: Confirm salt formation and purity using techniques such as melting point, NMR, and elemental analysis.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the traditional shake-flask method for solubility determination.[18]
-
Preparation: Add an excess amount of the compound (enough so that solid remains undissolved) to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Confirmation: Visually confirm the presence of undissolved solid in the original vial to ensure a saturated solution was achieved.[18]
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. semanticscholar.org [semanticscholar.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
By-product formation in the synthesis of 7-azabicyclo[2.2.1]heptane compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to by-product formation during the synthesis of 7-azabicyclo[2.2.1]heptane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-azabicyclo[2.2.1]heptane and its derivatives?
A1: The most prevalent methods for constructing the 7-azabicyclo[2.2.1]heptane core are the Diels-Alder reaction, base-promoted intramolecular cyclization (heterocyclization), and radical cyclization. Each of these routes has distinct advantages and potential side reactions that can lead to the formation of unwanted by-products.
Q2: I've observed multiple spots on my TLC plate after a Diels-Alder reaction to synthesize a 7-azabicyclo[2.2.1]heptane derivative. What are the likely by-products?
A2: In the context of a Diels-Alder reaction for this synthesis, the most common "by-products" are diastereomers, specifically the endo and exo isomers of the desired product. The relative ratio of these isomers is highly dependent on the reaction conditions. In some cases, unreacted starting materials or decomposition of the Diels-Alder adducts may also be observed, as they can be unstable.[1]
Q3: My base-promoted cyclization of a dibromocyclohexane precursor is giving a complex mixture of products. What could be going wrong?
A3: Base-promoted heterocyclization is sensitive to the stereochemistry of the starting material. The formation of the desired 7-azabicyclo[2.2.1]heptane is favored with a cis-3,trans-4-dibromocyclohexyl carbamate precursor. If you are using a trans-3,cis-4-dibromo isomer, you may be forming significant amounts of by-products such as 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives or benzooxazolone due to competing intramolecular reactions involving the carbamate's oxygen atom. The nature of the nitrogen-protecting group also plays a crucial role in the reaction outcome.
Q4: After performing a radical cyclization to form a 7-azabicyclo[2.2.1]heptane derivative, I've isolated products with different ring sizes. Is this expected?
A4: Yes, this is a known side reaction in the radical cyclization approach. The initially formed α-acylamino radical can undergo either a 5-exo-trig cyclization to yield the desired 7-azabicyclo[2.2.1]heptane or a 6-endo-trig cyclization, which leads to the formation of an isomeric 8-azabicyclo[3.2.1]octane by-product.[2][3] Additionally, a simple reduction of the radical intermediate without cyclization can occur, leading to a non-cyclized by-product.[2][3]
Troubleshooting Guides
Diels-Alder Reaction: Poor Endo/Exo Selectivity
Problem: The reaction produces a difficult-to-separate mixture of endo and exo diastereomers, or the desired isomer is the minor product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor endo/exo selectivity in Diels-Alder reactions.
Quantitative Data on Selectivity:
| Condition | Diene | Dienophile | Catalyst | Solvent | Temperature | Product Ratio (Exo:Endo) | Reference |
| Chlorination | Norbornane | - | - | - | - | 20:1 | [1] |
| Photo-chlorination | 7-Oxabicyclo[2.2.1]heptane | - | - | - | - | 2.2:1 | [1] |
| Diels-Alder | N-carbomethoxypyrrole | Acetylene dicarboxylic ester | AlCl₃ | - | - | Improved yield (93%) | [1] |
Detailed Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction [4]
-
Reactant Preparation: A solution of methyl 2-benzamidoacrylate (dienophile) and 2-trimethylsilyloxy-1,3-butadiene (diene) is prepared in anhydrous dichloromethane (CH₂Cl₂). Hydroquinone is added as a polymerization inhibitor.
-
Catalyst Addition: The reaction mixture is cooled, and zinc iodide (ZnI₂) is added as a catalyst.
-
Reaction: The mixture is refluxed for 24 hours.
-
Work-up: The reaction is quenched with a dilute solution of HCl in THF (1:4).
-
Purification: The crude product is purified by silica gel chromatography.
Base-Promoted Heterocyclization: Formation of Unwanted Rearrangement Products
Problem: The reaction yields significant amounts of 2-oxa-4-azabicyclo[3.3.1]non-3-ene or other rearranged by-products instead of the desired 7-azabicyclo[2.2.1]heptane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for by-product formation in base-promoted heterocyclization.
Quantitative Data on Product Distribution:
| Starting Material Stereochemistry | N-Protecting Group | Base/Solvent | Desired Product Yield | By-product(s) | By-product Yield | Reference |
| cis-3,trans-4 | tert-butoxycarbonyl | NaH/DMF | 52% | - | - | [5] |
| trans-3,cis-4 | tert-butoxycarbonyl | NaH/DMF | Low | 2-oxa-4-azabicyclo[3.3.1]non-3-ene, Benzooxazolone | Moderate (complex mixture) | [5] |
| cis-3,trans-4 | 2,2,2-trifluoroacetamide | NaH/DMF | Good | - | - | |
| trans-3,cis-4 | 2,2,2-trifluoroacetamide | NaH/DMF | - | 2-oxa-4-azabicyclo[3.3.1]non-3-ene | Good |
Detailed Experimental Protocol: Base-Promoted Heterocyclization
-
Reactant Preparation: The N-protected cis-3,trans-4-dibromocyclohexyl-amine is dissolved in anhydrous dimethylformamide (DMF).
-
Base Addition: Sodium hydride (NaH) is added portion-wise to the solution at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by silica gel chromatography.
Radical Cyclization: Formation of Isomeric and Reduction By-products
Problem: The reaction produces a mixture of the desired 7-azabicyclo[2.2.1]heptane, the isomeric 8-azabicyclo[3.2.1]octane, and a simple reduction product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for by-product formation in radical cyclization reactions.
Quantitative Data on Product Distribution: [3]
| Radical Precursor | Product | Yield |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | 7-azabicyclo[2.2.1]heptane derivative (5-exo cyclization) | 40% (as a 2:1 diastereomeric mixture) |
| 8-azabicyclo[3.2.1]octane derivative (6-endo cyclization) | 30% | |
| Reduction product | 12% |
Detailed Experimental Protocol: Radical Cyclization [3]
-
Reactant Preparation: The radical precursor, methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate, and a catalytic amount of azoisobutyronitrile (AIBN) are dissolved in boiling toluene.
-
Reagent Addition: Tributyltin hydride (Bu₃SnH) (2.3 equivalents) is added to the solution.
-
Reaction: The reaction mixture is heated at reflux.
-
Work-up: The solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by column chromatography to separate the desired product from the by-products.
References
Technical Support Center: Optimizing N-Protection and Deprotection of 7-Azabicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection and deprotection of the 7-azabicyclo[2.2.1]heptane nitrogen.
Frequently Asked Questions (FAQs)
Q1: Which are the most common N-protecting groups for the 7-azabicyclo[2.2.1]heptane nitrogen?
A1: The most commonly employed N-protecting groups for the 7-azabicyclo[2.2.1]heptane scaffold are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] The Boc group is particularly prevalent due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][2] The Cbz group is an alternative that is cleaved by hydrogenolysis, offering an orthogonal deprotection strategy.[1][3] Sulfonyl groups like tosyl (Ts) have also been used in the synthesis of these bicyclic systems.[4][5]
Q2: Why is my N-protection reaction with Boc-anhydride (Boc₂O) slow or incomplete?
A2: The nitrogen atom in 7-azabicyclo[2.2.1]heptane is a bridgehead amine, which can be sterically hindered.[6] This hindrance can slow down the rate of reaction. To address this, ensure you are using an appropriate base (e.g., triethylamine, DMAP, or even NaOH in aqueous conditions) to enhance the nucleophilicity of the amine.[2][7] Increasing the reaction temperature or using a more efficient acylation agent might also improve the outcome.
Q3: I am observing side products during the acid-catalyzed deprotection of my N-Boc protected 7-azabicyclo[2.2.1]heptane derivative. What could be the cause?
A3: Acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation intermediate.[2] This cation can alkylate other nucleophilic functional groups within your molecule, such as tryptophan or methionine residues in peptide-like structures, leading to unwanted side products.[1][2] The inclusion of a scavenger, such as anisole, cresol, or thiophenol, in the reaction mixture is highly recommended to trap these reactive intermediates.[1][2]
Q4: Can I remove an N-Boc group without cleaving a tert-butyl ester in my molecule?
A4: Selective deprotection of an N-Boc group in the presence of a tert-butyl ester is challenging due to the similar acid liability of both groups. However, it is sometimes achievable under carefully controlled conditions. Using specific acid systems, such as BBr₃ at low temperatures (-78 °C), may allow for selective removal of the Boc group.[8] It is crucial to carefully screen reaction conditions, including the choice of acid, temperature, and reaction time, to optimize for selective N-Boc cleavage.
Q5: Is the 7-azabicyclo[2.2.1]heptane amide bond stable to the conditions used for N-deprotection?
A5: Yes, amides based on the 7-azabicyclo[2.2.1]heptane scaffold have been shown to be compatible with acid-catalyzed deprotection of Boc groups.[9][10] Interestingly, these specific bicyclic amides also exhibit unexpected resistance to base-catalyzed hydrolysis, making them quite robust under various conditions.[9][10]
Troubleshooting Guides
Issue 1: Incomplete N-Boc Protection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | 1. Insufficient reactivity of the amine due to steric hindrance. 2. Inadequate base strength or amount. 3. Deactivation of Boc₂O. | 1. Increase reaction temperature (e.g., to 40°C). 2. Use a stronger base like 4-dimethylaminopyridine (DMAP) catalytically, or increase the equivalents of a milder base like triethylamine.[7] 3. Use fresh Boc₂O. Consider alternative reagents like Boc-Cl (if freshly prepared) or Boc-ON.[2] |
| Low yield of the protected product. | 1. Competitive side reactions. 2. Product loss during workup/purification. | 1. Optimize reaction conditions (temperature, solvent, base). 2. Ensure proper pH during aqueous extraction to prevent loss of the product. |
Issue 2: Incomplete N-Boc Deprotection with Acid
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of Boc-protected starting material remains. | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Acid consumed by other basic groups in the molecule. | 1. Switch to a stronger acid (e.g., from HCl in dioxane to trifluoroacetic acid, TFA).[3][7] 2. Increase the reaction time and monitor by TLC or LC-MS. 3. Add additional equivalents of the acid. |
| Formation of multiple unidentified byproducts. | 1. Alkylation by the intermediate t-butyl cation.[2] 2. Degradation of other acid-sensitive functional groups. | 1. Add a cation scavenger like anisole, thiophenol, or triethylsilane to the reaction mixture.[1] 2. Screen for milder acidic conditions (e.g., lower temperature, different acid). |
Issue 3: Incomplete N-Cbz Deprotection by Hydrogenolysis
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or stalls. | 1. Catalyst poisoning. 2. Inefficient catalyst. 3. Insufficient hydrogen pressure. | 1. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds, thiols). 2. Screen different palladium catalysts (e.g., different % loading of Pd/C, Pearlman's catalyst). A 10% Pd/C with eggshell deposition is often a good choice.[7] 3. Increase hydrogen pressure, if using a Parr shaker or autoclave.[7] |
| Cleavage of other functional groups. | Reductive cleavage of other sensitive groups (e.g., halides, nitro groups). | Choose a more selective catalyst or consider an alternative deprotection method if orthogonal protection is required. |
Data Presentation
Table 1: Common Conditions for N-Protection of 7-Azabicyclo[2.2.1]heptane
| Protecting Group | Reagent | Base | Solvent(s) | Temperature | Typical Time |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, Et₃N, DMAP | Water/THF, Dioxane, CH₂Cl₂, CH₃CN | RT to 40°C | 2 - 12 h |
| Cbz | Benzyl chloroformate (Cbz-Cl) | K₂CO₃, NaHCO₃ | Acetonitrile, Methanol, Dioxane | 0°C to RT | 3 - 6 h |
| Bn | Benzyl bromide (BnBr) | K₂CO₃ | Methanol, Acetonitrile, DMF | Reflux | 3 - 6 h |
Data compiled from information in[2][7].
Table 2: Common Conditions for N-Deprotection of 7-Azabicyclo[2.2.1]heptane Derivatives
| Protecting Group | Reagent(s) | Solvent(s) | Temperature | Typical Time |
| Boc | Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | 2 - 12 h |
| Boc | 4M HCl | Dioxane or Water | RT | 2 - 12 h |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | RT | 2 - 24 h |
| Bn | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethanol | RT | 4 - 24 h |
Data compiled from information in[1][3][7].
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve the 7-azabicyclo[2.2.1]heptane derivative (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂), acetonitrile, or a mixture of THF and water (approx. 0.1-0.5 M).
-
Base Addition: Add the appropriate base. For anhydrous conditions, use triethylamine (1.5 equiv). For aqueous conditions, use sodium bicarbonate or sodium hydroxide (2-3 equiv).[7]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40°C can be applied.[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure if an organic solvent was used. If an aqueous mixture was used, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Dissolution: Dissolve the N-Boc protected 7-azabicyclo[2.2.1]heptane derivative (1.0 equiv) in dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Scavenger (Optional but Recommended): Add a scavenger such as anisole or thiophenol (1-2 equiv) to the solution to trap the resulting tert-butyl cations.[1][2]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv, or as a 25-50% solution in CH₂Cl₂) dropwise.[7]
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with a solvent like toluene to ensure complete removal of TFA.
-
Isolation: The resulting amine salt can often be used directly or neutralized by adding a saturated aqueous solution of sodium bicarbonate and extracting the free amine into an organic solvent.
Visualizations
Caption: General workflow for synthesis involving N-protection and deprotection.
Caption: Decision tree for selecting an appropriate N-protecting group.
Caption: Troubleshooting workflow for incomplete deprotection reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (182137-57-1) for sale [vulcanchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of the 7-Azabicyclo[2.2.1]heptane Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 7-azabicyclo[2.2.1]heptane scaffold. The information is designed to help address common challenges in achieving high regioselectivity during the synthesis and functionalization of this important bicyclic amine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in the Functionalization of the 7-Azabicyclo[2.2.1]heptane Core
| Potential Cause | Suggested Solution |
| Steric Hindrance: The inherent 3D structure of the bicyclo[2.2.1]heptane core can sterically hinder the approach of reagents to a specific position. The exo face is generally more accessible than the endo face. | - Utilize smaller, less sterically demanding reagents.- Employ catalysts with ligands that can overcome steric barriers or direct the reaction to a specific site.- Consider a multi-step approach where a directing group is installed to guide the functionalization. |
| Electronic Effects: The electron-donating or -withdrawing nature of substituents on the bicyclic core or the nitrogen atom can influence the reactivity of different positions. | - Modify the electronic properties of existing substituents to favor the desired regioselectivity.- Change the N-protecting group to alter the electron density at the nitrogen and throughout the ring system. For example, electron-withdrawing groups on the nitrogen can influence the outcome of cyclization reactions.[1] |
| Reaction Conditions: Solvent, temperature, and reaction time can significantly impact the regioselectivity of a reaction. | - Screen a variety of solvents with different polarities.- Optimize the reaction temperature; in some cases, lower temperatures can enhance selectivity.- Monitor the reaction over time to determine the optimal endpoint, as prolonged reaction times can sometimes lead to isomerization or side reactions. |
| Choice of Catalyst/Ligand: In metal-catalyzed reactions, the nature of the catalyst and its associated ligands is crucial for controlling regioselectivity. | - For palladium-catalyzed C-H arylations, pyridine- and quinoline-carboxylate ligands have been shown to improve reaction rates and yields for the functionalization of the 7-azanorbornane core.[2] A comparative study of different ligands, such as phosphines and N-heterocyclic carbenes (NHCs), can identify the optimal system for your specific transformation.[3] |
Issue 2: Formation of Undesired Bicyclic Isomers During Synthesis
| Potential Cause | Suggested Solution |
| Incorrect Precursor Stereochemistry: The relative configuration of leaving groups in the precursor for intramolecular cyclization reactions is critical in determining the resulting bicyclic product. | - Carefully verify the stereochemistry of your starting materials. For base-promoted heterocyclization of dibromocyclohexylcarbamates, the cis-3,trans-4-dibromo isomer is a suitable precursor for the 7-azabicyclo[2.2.1]heptane system.[1] |
| Reaction Pathway Competition: Depending on the reaction conditions and the nature of the N-protecting group, alternative cyclization pathways can compete, leading to different bicyclic systems (e.g., 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives instead of 7-azabicyclo[2.2.1]heptane).[1] | - The choice of the N-protecting group can direct the cyclization. For instance, a 2,2,2-trifluoroacetamide protecting group can lead to a cleaner reaction and favor the formation of the 7-azabicyclo[2.2.1]heptane core compared to some carbamate protecting groups.[1] |
| Radical Rearrangements: In radical-mediated reactions, unintended rearrangements can occur, leading to different ring systems. | - The choice of radical precursor and reaction conditions can influence the outcome. For instance, the N-sulfonyl functional motif has been shown to be effective in affording a cyclized product in certain intramolecular free radical reactions.[4][5] |
Frequently Asked Questions (FAQs)
Q1: How does the N-substituent influence the regioselectivity of reactions on the 7-azabicyclo[2.2.1]heptane core?
A1: The N-substituent plays a critical role in controlling regioselectivity through both steric and electronic effects.
-
Steric Effects: A bulky N-substituent can block one face of the bicyclic system, directing incoming reagents to the less hindered face. This is particularly important in reactions involving the carbons adjacent to the nitrogen bridgehead.
-
Electronic Effects: An electron-withdrawing N-substituent (e.g., Boc, Cbz, sulfonyl) can decrease the nucleophilicity of the nitrogen and influence the electron density of the entire ring system. This can affect the regioselectivity of electrophilic additions to the double bond in unsaturated derivatives or direct the outcome of cyclization reactions to form the core.[1] In some cases, the nitrogen lone pair can act as a neighboring group, influencing the stereochemical outcome of substitutions at the C-7 position.[6]
-
Directing Group Ability: The N-substituent can also act as a directing group in certain metal-catalyzed reactions, guiding the catalyst to a specific C-H bond for functionalization.
Q2: What are the key considerations for achieving high regioselectivity in Diels-Alder reactions to form the 7-azabicyclo[2.2.1]heptene skeleton?
A2: The Diels-Alder reaction is a powerful tool for constructing the 7-azabicyclo[2.2.1]heptene core. Key factors for controlling regioselectivity include:
-
Choice of Dienophile and Diene: The electronic nature of the dienophile and the diene (pyrrole derivative) is crucial. Using N-acylated pyrroles can influence the stability and reactivity of the resulting adducts.[7]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the reaction by coordinating to the dienophile.
-
High Pressure: Applying high pressure (up to 1.4 GPa) can promote the cycloaddition and, in some cases, allow for the isolation of both endo and exo adducts.[7]
-
Stereocontrol: The stereochemistry of the substituents on the dienophile will determine the relative stereochemistry in the product.
Q3: Can radical reactions be used for regioselective functionalization of the 7-azabicyclo[2.2.1]heptane system?
A3: Yes, radical reactions can be a valuable tool for the regioselective functionalization of this scaffold. The 7-azabicyclo[2.2.1]hept-2-yl radical has been investigated for both intermolecular and intramolecular reactions.[4][5][8][9]
-
Intermolecular Reactions: The 7-azabicyclo[2.2.1]hept-2-yl radical can react with radical acceptors like acrylonitrile to introduce functional groups at the C-2 position.[9]
-
Intramolecular Reactions (Radical Cyclization): By tethering a radical acceptor to the nitrogen atom, intramolecular cyclization can lead to the formation of new rings with high regioselectivity. The success of these cyclizations can be dependent on the nature of the tether and the radical precursor.[4][5]
Q4: How can I improve the regioselectivity of palladium-catalyzed arylation of the 7-azabicyclo[2.2.1]heptane core?
A4: Palladium-catalyzed direct C-H arylation is a powerful method for late-stage functionalization. To enhance regioselectivity:
-
Ligand Selection: The choice of ligand is critical. Pyridine- and quinoline-carboxylate ligands have been shown to be highly effective for the transannular C-H arylation of the 7-azanorbornane core, improving both reaction rate and yield.[2] A comparative study of different ligands is often necessary to find the optimal conditions for a specific substrate.[3]
-
Directing Groups: If the inherent reactivity of the C-H bonds does not lead to the desired regioselectivity, the installation of a directing group can be a powerful strategy to guide the palladium catalyst to a specific position.
-
Reaction Optimization: Screening of reaction parameters such as the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), base, solvent, and temperature is essential for achieving high regioselectivity and yield.
Data Presentation
Table 1: Influence of N-Protecting Group on the Outcome of Base-Promoted Heterocyclization of Dibromocyclohexyl Precursors
| N-Protecting Group | Base/Solvent | Major Product | Yield (%) | Reference |
| tert-Butoxycarbonyl (Boc) | NaH / DMF | 2-bromo-7-Boc-7-azabicyclo[2.2.1]heptane | 52 | [1] |
| 2,2,2-Trifluoroacetamide | NaH / DMF | 7-(Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane derivative | Good | [1] |
Table 2: Effect of Ligands on Palladium-Catalyzed Transannular C-H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane
| Ligand | Catalyst System | Yield of C4-Arylated Product (%) | Reference |
| None | Pd(OAc)₂ | 46 | [2] |
| Quinoline-oxazoline | Pd(OAc)₂ | 56 | [2] |
| 2-Picolinic acid | Pd(OAc)₂ | ~80 | [2] |
| 2-Quinaldic acid | Pd(OAc)₂ | ~80 | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromo-7-Boc-7-azabicyclo[2.2.1]heptane via Base-Promoted Heterocyclization [1]
-
Starting Material: tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate.
-
Reagents and Solvent: Sodium hydride (NaH) in N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the dibromo carbamate in anhydrous DMF at room temperature, add sodium hydride portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane.
-
Protocol 2: General Procedure for Palladium-Catalyzed Transannular C-H Arylation [2]
-
Starting Material: N-substituted 7-azabicyclo[2.2.1]heptane derivative.
-
Reagents and Solvent: Palladium(II) acetate (Pd(OAc)₂), a suitable ligand (e.g., 2-quinaldic acid), an aryl iodide, a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., t-amyl alcohol).
-
Procedure:
-
In a reaction vessel, combine the 7-azabicyclo[2.2.1]heptane derivative, aryl iodide, base, ligand, and palladium catalyst.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the arylated product.
-
Visualizations
Caption: A generalized workflow for optimizing regioselective reactions of the 7-azabicyclo[2.2.1]heptane core.
Caption: Key factors influencing the regioselectivity of reactions involving the 7-azabicyclo[2.2.1]heptane core.
Caption: A decision-making diagram for troubleshooting poor regioselectivity in reactions with the 7-azabicyclo[2.2.1]heptane core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates. 1. Intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Phenyl-7-azabicyclo[2.2.1]heptane and Tropane Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two important classes of bicyclic amines: 2-Phenyl-7-azabicyclo[2.2.1]heptane and tropane analogs. Both scaffolds have been extensively investigated for their interactions with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the structure-activity relationships and pharmacological profiles of these compounds is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.
Introduction to the Scaffolds
The tropane skeleton, a defining feature of cocaine and numerous other alkaloids, is a bicyclo[3.2.1]octane system with a nitrogen bridge. This scaffold has been a cornerstone in the development of ligands targeting monoamine transporters. In contrast, the this compound framework represents a more rigid and conformationally constrained bicyclo[2.2.1]heptane system, also with a nitrogen bridge. The structural differences between these two scaffolds significantly influence their interaction with and affinity for monoamine transporters.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Kᵢ) of representative analogs from both classes for the dopamine transporter. A direct comparison highlights the generally lower potency of the this compound analogs at the dopamine transporter compared to their tropane counterparts.
Table 1: Dopamine Transporter (DAT) Binding Affinities of 2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane Stereoisomers
| Compound Stereoisomer | Kᵢ (µM) at rat caudate-putamen DAT[1][2] |
| (+)-2α,3β | 96 |
| (-)-2β,3α | 5 |
| (-)-2α,3β | 89 |
| (+)-2β,3α | 7 |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Dopamine Transporter (DAT) Binding Affinities of Reference Tropane Analogs
| Compound | Kᵢ (nM) at rat caudate-putamen DAT |
| (-)-Cocaine | 100 - 500 (in various studies) |
| WIN 35,065-2 (2β-carbomethoxy-3β-phenyltropane) | ~30 (in various studies) |
Lower Kᵢ values indicate higher binding affinity.
As evidenced by the data, the this compound derivatives exhibit Kᵢ values in the micromolar range, rendering them 100- to 3000-fold less potent than cocaine and the tropane analog WIN 35,065-2, which have nanomolar affinities for the dopamine transporter.[1][2] Notably, within the 7-azabicyclo[2.2.1]heptane series, the 3α-phenyl isomers demonstrate higher potency than their 3β-phenyl counterparts.[1][2]
Information regarding the binding affinities of this compound analogs for the serotonin (SERT) and norepinephrine (NET) transporters is limited in the current literature, suggesting a need for further investigation into the selectivity profile of this chemical class. In contrast, extensive research on tropane analogs has revealed compounds with high affinity and varying selectivity for all three monoamine transporters. For instance, certain 3β-(substituted phenyl)tropane derivatives show high affinity for both DAT and SERT, with lower affinity for NET.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological data tables.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is based on the methods used to determine the binding affinity of compounds for the dopamine transporter, often employing the radioligand [³H]WIN 35,428.
Workflow for DAT Radioligand Binding Assay
Caption: Workflow of the [³H]WIN 35,428 radioligand binding assay for DAT.
Detailed Steps:
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized, and the caudate-putamen is rapidly dissected on ice.
-
The tissue is homogenized in a cold sucrose buffer (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the crude synaptosomal membranes.
-
The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]WIN 35,428 (typically in the low nanomolar range).
-
Varying concentrations of the unlabeled test compounds (this compound or tropane analogs) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine or GBR 12909.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
The filters are then placed in scintillation vials, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are used to generate competition curves, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves using non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Synaptosomal Dopamine Uptake Assay
This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into synaptosomes, providing a measure of its potency as a DAT inhibitor.
Workflow for Synaptosomal Dopamine Uptake Assay
Caption: Workflow of the synaptosomal [³H]dopamine uptake assay.
Detailed Steps:
-
Synaptosome Preparation:
-
Synaptosomes are prepared from rat striatal tissue as described in the radioligand binding assay protocol.
-
The final synaptosomal pellet is resuspended in a Krebs-Ringer buffer containing glucose and gassed with 95% O₂/5% CO₂.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Dopamine uptake is initiated by the addition of a low concentration of [³H]dopamine.
-
The incubation is allowed to proceed for a short, defined time (e.g., 5-10 minutes) during which dopamine uptake is linear.
-
Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., nomifensine) or by conducting the assay at 0-4°C.
-
-
Termination and Measurement:
-
The uptake reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
The radioactivity trapped inside the synaptosomes on the filters is then measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]dopamine taken up in the presence of the test compound is compared to the uptake in control samples (vehicle only).
-
The percent inhibition of dopamine uptake is calculated for each concentration of the test compound.
-
IC₅₀ values are then determined by non-linear regression analysis of the concentration-response curves.
-
Structure-Activity Relationship and Signaling Pathways
The interaction of these ligands with monoamine transporters blocks the reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentration and enhanced neurotransmission.
Signaling Pathway Modulation by DAT Inhibitors
Caption: Inhibition of dopamine reuptake at the synapse by transporter ligands.
The difference in potency between the this compound and tropane analogs can be attributed to the conformational rigidity of the [2.2.1] system. This rigidity may prevent the molecule from adopting the optimal conformation required for high-affinity binding to the dopamine transporter, unlike the more flexible tropane scaffold. Molecular modeling studies have suggested that the topology of the rigid 7-azabicyclo[2.2.1]heptane derivatives is significantly different from that of the 2β-carbomethoxy-3β-phenyltropanes.
Conclusion
This comparative analysis demonstrates that while both this compound and tropane analogs are recognized by the dopamine transporter, the tropane scaffold generally affords significantly higher potency. The conformational flexibility of the tropane ring system appears to be a key determinant for achieving high-affinity binding. The limited data on the broader selectivity profile of this compound analogs underscores the need for further research to fully elucidate their potential as selective monoamine transporter ligands. Future studies should focus on synthesizing and evaluating a wider range of derivatives of this scaffold against all three monoamine transporters to build a comprehensive structure-activity relationship profile. This knowledge will be invaluable for the rational design of new and more effective therapeutic agents.
References
Comparative Analysis of Dopamine Transporter Affinity: 2-Phenyl-7-azabicyclo[2.2.1]heptane Derivatives versus Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of 2-Phenyl-7-azabicyclo[2.2.1]heptane derivatives and the well-characterized DAT inhibitor, cocaine. The following sections present quantitative binding data, comprehensive experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures.
Quantitative Affinity Data
The binding affinity of a compound for the dopamine transporter is a critical parameter in assessing its potential as a therapeutic agent or a research tool. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Kᵢ (nM) | Fold Difference vs. Cocaine (approx.) | Reference Tissue |
| Cocaine | 32 ± 5 | - | Rat Caudate-Putamen |
| (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane Stereoisomers | 5,000 - 96,000 | 100 - 3,000 fold less potent | Rat Caudate-Putamen[1][2] |
Note: The data for the this compound derivatives represents a range observed for the four stereoisomers of (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane.[1][2] This significant decrease in potency compared to cocaine highlights the critical influence of the tropane ring structure in cocaine for high-affinity DAT binding.
Experimental Protocols
The determination of dopamine transporter affinity is predominantly conducted through competitive radioligand binding assays. The following protocol provides a detailed methodology for a typical [³H]WIN 35,428 competitive binding assay.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine transporter by measuring their ability to displace the radiolabeled ligand [³H]WIN 35,428 from rat striatal membranes.
Materials:
-
Tissue Preparation: Fresh or frozen rat striatal tissue.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Competitors:
-
Test compounds (e.g., this compound derivatives) at various concentrations.
-
Non-specific binding control: 10 µM GBR 12909 or 10 µM Mazindol.
-
Cocaine as a reference compound.
-
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated centrifuge.
-
Incubation bath or plate shaker.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane suspension using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the following components in order:
-
Assay Buffer.
-
A range of concentrations of the test compound or the reference compound (cocaine).
-
For total binding, add Assay Buffer instead of a competitor.
-
For non-specific binding, add a saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).
-
[³H]WIN 35,428 at a final concentration close to its Kd (e.g., 1-2 nM).
-
Add the prepared membrane suspension (typically 50-100 µg of protein per well/tube).
-
-
Incubate the mixture at room temperature (or 4°C) for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
Validating the Mechanism of Action of 2-Phenyl-7-azabicyclo[2.2.1]heptane-based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Phenyl-7-azabicyclo[2.2.1]heptane-based ligands, focusing on their mechanism of action as modulators of nicotinic acetylcholine receptors (nAChRs). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the evaluation of this important class of compounds.
Introduction to this compound Ligands
The 7-azabicyclo[2.2.1]heptane scaffold, a bridged heterocyclic nucleus, is a key structural feature of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist.[1] This scaffold has served as a foundation for the development of a diverse range of ligands targeting various receptors, including nAChRs and sigma-2 (σ2) receptors.[2] The introduction of a phenyl group at the 2-position, creating the this compound core, has been explored to modulate the affinity, selectivity, and functional activity of these ligands. These compounds are of significant interest in neuroscience research and drug development for their potential therapeutic applications in pain, neurodegenerative disorders, and addiction.
Primary Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
The principal mechanism of action for many this compound-based ligands involves their interaction with nAChRs. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission.[3] Ligand binding to the orthosteric site on the nAChR can either activate (agonist) or block (antagonist) the channel, leading to changes in ion flux (Na⁺, K⁺, and Ca²⁺) and subsequent downstream signaling events.[4]
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 1: Agonist-mediated nAChR Signaling Pathway
Comparative Performance Data
The performance of this compound-based ligands is typically evaluated through in vitro binding assays and functional assays. The tables below summarize quantitative data for representative compounds and compare them with other classes of nAChR ligands.
Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes
| Compound Class | Ligand | α4β2* nAChR | α3β4* nAChR | α7 nAChR | Reference |
| 7-Azabicyclo[2.2.1]heptane | Epibatidine Analogue | 0.46 | 4.4 | Low Affinity | [5] |
| 7-Azabicyclo[2.2.1]heptane | AZAN (Antagonist) | 0.54 (K D) | High Selectivity for α4β2 | - | [6] |
| Pyrrolidine | Nicotine | High Affinity | Lower Affinity | Lower Affinity | [5][7] |
| Quinuclidine | Varenicline | High Affinity | - | - | [7] |
| 1-Azabicyclo[3.2.2]nonane | TC-1698 | - | - | - | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Functional Activity (IC50/EC50, nM) at nAChR Subtypes
| Compound Class | Ligand | Activity at α4β2* nAChR | Activity at α6β2* nAChR | Functional Effect | Reference |
| 7-Azabicyclo[2.2.1]heptane | Epibatidine Analogue | Potent Agonist | Potent Agonist | Agonist | [8] |
| Pyrrolidine | Nicotine | Agonist | Agonist | Agonist | [5] |
| Quinuclidine | Varenicline | Partial Agonist | - | Partial Agonist | [7] |
| 7-Azabicyclo[2.2.1]heptane | AZAN | IC50 = 0.54 | - | Antagonist | [6] |
Note: Functional assays measure either the concentration required to elicit a half-maximal response (EC50) for agonists or to inhibit a response by half (IC50) for antagonists.
Experimental Protocols
Validating the mechanism of action of these ligands requires robust experimental designs. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a this compound-based ligand for the α4β2 nAChR.
Materials:
-
Cell membranes prepared from cells expressing the human α4β2 nAChR.
-
Radioligand: [¹²⁵I]-Epibatidine.[7]
-
Test Compound: this compound derivative.
-
Non-specific binding control: Nicotine (1 mM).[7]
-
Assay Buffer: Phosphate-buffered saline (PBS).
-
Filtration apparatus with Whatman GF/B filters.[7]
-
Gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In triplicate tubes, combine the cell membranes, a fixed concentration of [¹²⁵I]-Epibatidine (e.g., 2.5 nM), and varying concentrations of the test compound.[7] For non-specific binding, use a high concentration of nicotine instead of the test compound.
-
Equilibration: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.[7]
-
Termination: Terminate the binding reaction by rapid vacuum filtration through GF/B filters, which traps the membrane-bound radioligand.[7]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (FLIPR-based Calcium Flux Assay)
This assay measures the functional activity (agonist or antagonist) of a compound by detecting changes in intracellular calcium levels upon receptor activation.
Objective: To determine if a this compound-based ligand acts as an agonist or antagonist at the α4β2 nAChR.
Materials:
-
HEK-293 cells stably expressing the human α4β2 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Agonist control: Acetylcholine or Nicotine.
-
Test Compound.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the α4β2-expressing HEK-293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Agonist Mode:
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence signal over time using the FLIPR. An increase in fluorescence indicates an influx of calcium due to channel opening, signifying agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound for a set period.
-
Add a fixed concentration of a known agonist (e.g., acetylcholine at its EC80).
-
Measure the fluorescence signal. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 and maximum efficacy.
-
For antagonists, plot the percentage inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.
-
Experimental and Logical Workflow Visualization
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 2: General Workflow for Ligand Validation
Conclusion
This compound-based ligands represent a versatile class of compounds with significant potential for modulating nAChR activity. The introduction of the phenyl group and other substitutions on the core scaffold allows for fine-tuning of affinity, selectivity, and functional properties, leading to the development of both potent agonists and antagonists.[8] The validation of their mechanism of action through systematic in vitro assays, as detailed in this guide, is a critical step in their development as research tools and potential therapeutic agents. Comparative analysis against other nAChR modulators highlights the unique pharmacological profiles that can be achieved with this scaffold, warranting their continued investigation in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Receptor Cross-Reactivity Profile of 2-Phenyl-7-azabicyclo[2.2.1]heptane: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of 2-Phenyl-7-azabicyclo[2.2.1]heptane's interactions with various receptor systems, offering insights into its potential therapeutic applications and off-target effects. While comprehensive screening data for the parent compound remains limited in publicly available literature, this guide synthesizes findings from studies on its derivatives to infer a likely receptor interaction profile and compares it with established reference compounds.
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a key pharmacophore in a variety of biologically active compounds, notably the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. The introduction of a phenyl group at the 2-position of this scaffold, yielding this compound, significantly alters its pharmacological profile. This guide delves into the available data on its derivatives to construct a preliminary cross-reactivity landscape.
Comparative Receptor Binding Affinity
Due to the scarcity of direct binding data for this compound, the following table summarizes the binding affinities (Ki) of a closely related derivative, (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane, at the dopamine transporter (DAT), and compares it with the well-characterized psychostimulant, cocaine.
| Compound | Dopamine Transporter (DAT) Ki (µM) | Reference Compound | Reference DAT Ki (µM) |
| (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | 5 - 96[1][2][3][4][5] | Cocaine | ~0.1 - 0.3 |
Note: The data presented is for a derivative and should be interpreted with caution as the affinity of the parent compound may differ.
The significantly weaker affinity of the this compound derivative for the dopamine transporter compared to cocaine suggests that the parent compound is unlikely to be a potent dopamine reuptake inhibitor.
Inferred Activity at Other Receptor Systems
Based on the broader literature surrounding the 7-azabicyclo[2.2.1]heptane core, it is plausible that this compound and its analogs may exhibit activity at the following receptor families:
-
Nicotinic Acetylcholine Receptors (nAChRs): The 7-azabicyclo[2.2.1]heptane moiety is a well-established pharmacophore for nAChRs.[6][7][8][9][10] The nature and substitution pattern of the aromatic ring will likely determine the subtype selectivity and whether the compound acts as an agonist or antagonist.
-
Sigma (σ) Receptors: Various N-substituted 7-azabicyclo[2.2.1]heptanes have been shown to be potent and selective ligands for σ2 receptors.[11][12] The phenyl substitution in the core structure could influence affinity and selectivity for σ1 versus σ2 subtypes.
-
Muscarinic Acetylcholine Receptors (mAChRs): Some derivatives of the closely related 1-azabicyclo[2.2.1]heptane have been explored as muscarinic receptor ligands.[13][14] While less common for the 7-aza isomer, potential cross-reactivity at mAChRs should not be dismissed without experimental validation.
Further broad-panel screening is necessary to definitively characterize the cross-reactivity profile of this compound at other major CNS receptor families, including serotonergic, adrenergic, and opioid receptors.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the cross-reactivity profile of this compound.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a panel of receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of a specific radioligand (a radioactively labeled drug known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
These assays determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.
Objective: To characterize the functional activity of this compound at receptors where it shows significant binding affinity.
Example Protocol for a G-Protein Coupled Receptor (GPCR) - Calcium Mobilization Assay:
-
Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the cells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonist activity).
-
Antagonist Mode: To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) and efficacy (maximal response) or the inhibitory potency (IC50 for antagonists).
Signaling Pathways & Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for receptor profiling and the signaling pathway of a key receptor that could be investigated.
Caption: Experimental workflow for receptor cross-reactivity profiling.
Caption: Simplified Gq-coupled receptor signaling pathway.
References
- 1. Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Exo- and Endo-2-Phenyl-7-azabicyclo[2.2.1]heptane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry due to its presence in the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. The orientation of substituents on this rigid framework can dramatically influence biological activity. This guide provides a comparative overview of the biological activity of the exo and endo isomers of 2-Phenyl-7-azabicyclo[2.2.1]heptane. While direct comparative studies on the parent compound are limited in publicly available literature, valuable insights can be drawn from closely related analogs.
Executive Summary
Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The spatial orientation of the phenyl group, dictated by the exo or endo configuration, significantly impacts binding affinity at various neurotransmitter transporters and receptors. This guide synthesizes available data on derivatives and outlines the standard experimental protocols required for a direct comparative analysis.
Comparative Biological Activity Data
This suggests that the orientation of the phenyl group is a key determinant of biological activity at monoamine transporters. To provide a comprehensive comparison for the parent compound, the following tables present a template for the data that would be generated through the experimental protocols detailed in this guide.
Table 1: Comparative in vitro Binding Affinities (Ki, nM) of this compound Isomers at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| exo-2-Phenyl-7-azabicyclo[2.2.1]heptane | Data not available | Data not available | Data not available |
| endo-2-Phenyl-7-azabicyclo[2.2.1]heptane | Data not available | Data not available | Data not available |
Table 2: Comparative in vitro Binding Affinities (Ki, nM) of this compound Isomers at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | α4β2 nAChR | α7 nAChR |
| exo-2-Phenyl-7-azabicyclo[2.2.1]heptane | Data not available | Data not available |
| endo-2-Phenyl-7-azabicyclo[2.2.1]heptane | Data not available | Data not available |
Extensive research has been conducted on exo-2-aryl-7-azabicyclo[2.2.1]heptane derivatives as ligands for nAChRs, inspired by the structure of epibatidine. These studies consistently demonstrate that the exo configuration is crucial for high-affinity binding to the α4β2 subtype of nAChRs.
Experimental Protocols
To generate the comparative data presented in the tables above, the following standard experimental protocols would be employed.
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol is a standard method to determine the binding affinity of a compound for a specific transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds (exo- and endo-2-Phenyl-7-azabicyclo[2.2.1]heptane) for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporters (DAT, SERT, or NET).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Non-specific binding control: Cocaine for DAT, Fluoxetine for SERT, and Desipramine for NET.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (exo- and endo-2-Phenyl-7-azabicyclo[2.2.1]heptane) at various concentrations.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or the non-specific binding control. The total assay volume is brought up with assay buffer.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Neurotransmitter Uptake Inhibition
This protocol measures the functional effect of the compounds on the activity of the monoamine transporters.
Objective: To determine the concentration of the test compounds that inhibits 50% of the uptake of a radiolabeled neurotransmitter (IC50).
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) or cells expressing the recombinant transporters.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer buffer).
-
Test compounds at various concentrations.
-
Inhibitors for non-specific uptake.
-
Microplates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Synaptosomes or cells are pre-incubated with varying concentrations of the test compounds.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.
-
Incubation: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes or cells is determined by scintillation counting. IC50 values are calculated by non-linear regression analysis.
Signaling Pathways and Logical Relationships
The primary mechanism of action for compounds targeting monoamine transporters is the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting reuptake, these compounds increase the concentration of dopamine, serotonin, or norepinephrine, leading to enhanced postsynaptic receptor activation.
For nicotinic acetylcholine receptors, which are ligand-gated ion channels, binding of an agonist like an epibatidine analog directly opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to neuronal depolarization and subsequent signaling events.
Conclusion
The stereochemical orientation of the phenyl group in this compound is a critical determinant of its biological activity. While direct comparative data for the parent exo and endo isomers are lacking, evidence from closely related analogs strongly suggests that the endo configuration may be favored for dopamine transporter binding, whereas the exo configuration is known to be preferred for high-affinity nicotinic acetylcholine receptor agonism. Further experimental investigation using the standardized protocols outlined in this guide is necessary to definitively characterize and compare the biological profiles of these two isomers. Such studies will be invaluable for the rational design of novel therapeutics targeting monoamine transporters and nicotinic acetylcholine receptors.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Phenyl-7-azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-Phenyl-7-azabicyclo[2.2.1]heptane derivatives, a class of compounds with significant potential in neuroscience research and drug development. The information presented herein is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers investigating the therapeutic applications of these molecules. This document summarizes their interactions with key central nervous system targets, including the dopamine transporter, sigma receptors, orexin receptors, and nicotinic acetylcholine receptors, and compares their activity with established reference compounds.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo potency of various this compound derivatives and comparator compounds across different biological targets.
Table 1: In Vitro Binding Affinities (Ki in nM) at the Dopamine Transporter (DAT)
| Compound | Stereoisomer | Ki (nM)[1] | Comparator | Ki (nM) |
| 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | 3α-phenyl isomers (6c, 6d) | 5000 - 96000 | Cocaine | - |
| 3β-phenyl isomers (6a, 6b) | > 100000 | WIN 35,065-2 | - |
Note: The original data was presented in µM and has been converted to nM for consistency.[1] The 7-azabicyclo[2.2.1]heptane derivatives were found to be 100-3000-fold less potent than cocaine and WIN 35,065-2.[1]
Table 2: In Vitro Binding Affinities (Ki in nM) at Sigma-2 (σ2) Receptors
| Compound | N-substituent | σ2 Ki (nM) | σ1 Ki (nM) |
| N-Arylalkyl-7-azanorbornanes | Arylalkyl | Selective for σ2 | Lower affinity |
| N-Substituted Pyrrolidines | Arylalkyl | Less selective | - |
Note: Specific Ki values for this compound derivatives at sigma-2 receptors were not explicitly found in the provided search results, but the scaffold is noted for its potential in developing selective σ2 ligands.
Table 3: In Vitro Potency (IC50/EC50 in nM) at Orexin-1 (OX1) Receptors
| Compound | Assay Type | Potency (nM) | Comparator | Potency (nM) |
| Substituted Azabicyclo[2.2.1]heptanes | FLIPR | Potent and selective OX1 antagonists | SB-334867 | - |
Note: While the development of selective OX1 antagonists based on the azabicyclo[2.2.1]heptane scaffold is mentioned, specific potency values for a 2-phenyl substituted analog were not detailed in the initial search.
Table 4: In Vitro and In Vivo Activity of Epibatidine and Analogs at Nicotinic Acetylcholine Receptors (nAChR)
| Compound | In Vitro nAChR Binding (Ki, nM)[2] | In Vivo Analgesic Potency (ED50, µg/kg, hot-plate)[3] |
| (+)-Epibatidine | 0.045 | ~1.5 |
| (-)-Epibatidine | 0.058 | ~3.0 |
| Epiboxidine (isoxazole analog) | ~10-fold lower than epibatidine | ~10-fold less potent than epibatidine[4] |
Note: Epibatidine is a potent nAChR agonist with a 2-(chloropyridyl)-7-azabicyclo[2.2.1]heptane structure, providing a relevant comparison for the 2-phenyl analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Dopamine Transporter (DAT) Radioligand Binding Assay
-
Radioligand: [3H]WIN 35,428
-
Tissue Preparation: Homogenates of rat caudate-putamen tissue are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Procedure:
-
Incubate tissue homogenates with varying concentrations of the test compound and a fixed concentration of [3H]WIN 35,428.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine (100 µM).
-
After incubation (e.g., 2 hours at 4°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
2. Sigma-2 (σ2) Receptor Radioligand Binding Assay
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)
-
Tissue Preparation: Membranes from a cell line expressing sigma-2 receptors (e.g., MCF7 cells) or from rat liver are prepared.
-
Assay Procedure:
-
Incubate membrane preparations with varying concentrations of the test compound and a fixed concentration of [3H]DTG.
-
To mask sigma-1 receptor binding, a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand, such as haloperidol.
-
Incubation is typically carried out at room temperature for a defined period (e.g., 120 minutes).
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: Ki values are determined from IC50 values using the Cheng-Prusoff equation.
3. Orexin-1 (OX1) Receptor Functional Assay (Calcium Mobilization)
-
Assay Platform: Fluorometric Imaging Plate Reader (FLIPR)
-
Cell Line: A stable cell line expressing the human orexin-1 receptor (e.g., CHO-hOX1).
-
Assay Procedure:
-
Plate the cells in a microplate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound (antagonist) to the cells and incubate.
-
Stimulate the cells with a known orexin-A agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is determined.
4. Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
-
Radioligand: [3H]Epibatidine
-
Tissue/Cell Preparation: Membranes from rat brain cortex or from cell lines expressing specific nAChR subtypes (e.g., SH-SY5Y cells for α3β4*) are used.
-
Assay Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]epibatidine.
-
Non-specific binding is determined in the presence of a high concentration of a nicotinic agonist, such as nicotine or carbachol.
-
Following incubation, separation of bound and free radioligand is achieved by filtration.
-
Radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: Ki values are calculated from the IC50 values.
In Vivo Assays
1. Locomotor Activity Assessment
-
Apparatus: Open-field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group.
2. Hot Plate Test for Analgesia
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points after administration, re-test the animals on the hot plate.
-
-
Data Analysis: The analgesic effect is quantified as an increase in the latency to respond compared to baseline and vehicle controls. The ED50, the dose that produces a maximal possible effect in 50% of the animals, can be calculated.
Visualizations
The following diagrams illustrate key concepts related to the activity of this compound derivatives.
Caption: Dopamine signaling pathway at the synapse and the site of action for this compound derivatives as dopamine reuptake inhibitors.
Caption: General experimental workflow for in vitro radioligand binding assays.
Caption: Logical relationship for establishing an in vitro-in vivo correlation.
References
- 1. Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Benchmarking New 7-Azabicyclo[2.2.1]heptane Derivatives Against Known Modulators of Cholinergic Receptors
A Comparative Guide for Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a key pharmacophore in the development of potent and selective modulators for various neurotransmitter receptors. Its conformational rigidity allows for a well-defined orientation of substituents, which is crucial for specific receptor interactions. This guide provides a comparative analysis of novel 7-azabicyclo[2.2.1]heptane derivatives, benchmarking their performance against established modulators of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. The data presented is intended to aid researchers and scientists in the strategic development of new therapeutic agents.
Target Receptors and Signaling Pathways
The primary targets for the 7-azabicyclo[2.2.1]heptane derivatives discussed are the cholinergic receptors, which are broadly classified into two families: nicotinic and muscarinic receptors. These receptors are integral to numerous physiological processes in both the central and peripheral nervous systems.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[1] Upon binding of an agonist like acetylcholine, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and initiation of a cellular response.[1][2] nAChRs are pentameric complexes composed of various α and β subunits, and the specific subunit composition determines the pharmacological and physiological properties of the receptor.[3]
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged physiological responses.[4][5] There are five subtypes (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.[6][7] For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels.[5]
Comparative Data: 7-Azabicyclo[2.2.1]heptane Derivatives as nAChR Modulators
Epibatidine, a natural alkaloid, is a highly potent, non-selective nAChR agonist, often used as a benchmark compound.[8] Research has focused on synthesizing analogues with improved selectivity for specific nAChR subtypes (e.g., α4β2, α7) to reduce toxicity and enhance therapeutic potential.[9][10]
Table 1: Binding Affinity (Ki) of Novel Derivatives at nAChR Subtypes
| Compound | R Group (at 2'-position of pyridine ring) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α4β2 / α7 Selectivity Ratio | Reference |
| Epibatidine (Benchmark) | Cl | 0.026 | >10,000 | >384,615 | [10][11] |
| Derivative 1b | F | 0.041 | >10,000 | >243,902 | [10] |
| Derivative 1c | Br | 0.035 | >10,000 | >285,714 | [10] |
| Derivative 1d | I | 0.038 | >10,000 | >263,158 | [10] |
| Derivative 1f | NH2 | 1.8 | >10,000 | >5,555 | [10] |
| Derivative 2i | 3'-Amino-2'-chloro | 0.001 | 14 | 14,000 | [11] |
| Pyridazine Analogue 24 | Pyridazine | 0.12 (α4β2) | 1.8 (α3β4) | 15 (α3β4/α4β2) | [9] |
Data represents the mean from cited studies. Ki values are for displacement of radiolabeled ligands such as [3H]epibatidine.
Experimental Protocols
The quantitative data presented in this guide are derived from a combination of binding and functional assays. Detailed methodologies are crucial for the reproducibility and interpretation of results.
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the ability of a compound to displace a known radiolabeled ligand from the receptor.
-
General Protocol:
-
Preparation: Cell membranes expressing the target receptor (e.g., α4β2 nAChR) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine for mAChRs, [3H]epibatidine for nAChRs) and varying concentrations of the unlabeled test compound.[10][12]
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays for nAChR Modulators
These assays measure the functional consequence of a compound binding to the receptor, such as ion channel opening or closing.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Objective: To measure ion flow through the nAChR channel in response to an agonist.
-
Protocol:
-
Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits.[8]
-
After 2-4 days of expression, the oocyte is placed in a recording chamber and impaled with two electrodes to clamp the membrane potential.
-
The test compound is applied, and the resulting current (ion flow) is measured. This allows for the determination of agonist potency (EC50) or antagonist inhibition (IC50).[9]
-
-
-
Calcium Flux Assays:
-
Objective: To measure the increase in intracellular calcium that occurs upon activation of calcium-permeable nAChRs (like the α7 subtype).
-
Protocol:
-
Cells expressing the target nAChR are loaded with a calcium-sensitive fluorescent dye.[13]
-
A baseline fluorescence reading is taken.
-
The test compound is added, and any change in fluorescence, corresponding to a change in intracellular calcium concentration, is measured using a plate reader or similar instrument.[13]
-
-
3. Functional Assays for mAChR Modulators
These assays detect downstream signaling events following GPCR activation.
-
ERK1/2 Phosphorylation Assay:
-
Objective: To measure the phosphorylation of Extracellular signal-Regulated Kinases (ERK), a downstream event in many GPCR signaling pathways.
-
Protocol:
-
Cells expressing the target mAChR subtype are serum-starved and then treated with the test compound.[14][15]
-
For antagonist/modulator studies, cells are pre-incubated with the test compound before adding a known agonist.
-
The reaction is stopped, and cells are lysed.
-
The amount of phosphorylated ERK (pERK) is quantified using methods like ELISA or Western blotting and compared to the total amount of ERK.[14]
-
-
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 7. scbt.com [scbt.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-Phenyl-7-azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Efficacy
The bicyclic amine 2-Phenyl-7-azabicyclo[2.2.1]heptane is a valuable scaffold in medicinal chemistry, notably as a rigid analog of biologically active compounds. Its synthesis has been approached through various strategies, each presenting a unique profile of advantages and challenges. This guide provides a head-to-head comparison of prominent synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Three primary strategies for the synthesis of the this compound core have been identified in the literature:
-
Diels-Alder Cycloaddition: This classical approach involves the [4+2] cycloaddition of a diene and a dienophile to construct the bicyclic framework. Variations include the use of high pressure to facilitate the reaction with less reactive pyrrole derivatives.
-
Ring Contraction via Favorskii Rearrangement: This method utilizes a ring contraction of a larger bicyclic precursor, such as a tropinone derivative, to form the desired 7-azabicyclo[2.2.1]heptane skeleton.
-
Multi-step Synthesis involving Reductive Desulfonation: This route builds the bicyclic system through a Diels-Alder reaction followed by a series of transformations including reductive desulfonation, hydrogenation, and hydrolysis to yield the target compound.
Head-to-Head Comparison of Synthetic Routes
The following table summarizes the quantitative data available for the different synthetic approaches to this compound and its precursors. Direct comparison is challenging due to the multi-step nature of most syntheses and variations in reported parameters.
| Parameter | Route 1: High-Pressure Diels-Alder | Route 2: Favorskii Rearrangement | Route 3: Reductive Desulfonation |
| Key Precursors | 1-Methoxycarbonyl-3-phenylthio-pyrrole, Phenyl vinyl sulphone | N-Carbethoxytropinone | Bicyclic adduct from N-protected pyrrole and a dienophile |
| Reported Overall Yield | Not explicitly stated for the final product, focuses on the initial adduct. | Moderate (Maximum 37% for a key intermediate)[1] | Not explicitly stated for the final product in a single sequence. |
| Key Reaction Conditions | High pressure (up to 1.4 GPa)[2] | Bromination (CuBr₂, AcOEt/CHCl₃), then Favorskii rearrangement (EtONa, EtOH)[1] | Reductive desulfonation, hydrogenation, and acid hydrolysis[3] |
| Stereoselectivity | Can yield both endo and exo isomers[2][4] | Can produce mixtures of exo- and endo-isomers[1] | Dependent on the initial Diels-Alder reaction |
| Advantages | Direct formation of the bicyclic core.[4] | Utilizes a readily available starting material (tropinone).[1] | Potentially modular for introducing various substituents. |
| Disadvantages | Requires specialized high-pressure equipment. Adducts can be unstable.[2] | Moderate yields and formation of isomeric mixtures.[1] | Long synthetic sequence with multiple steps.[3] |
Experimental Protocols
Route 1: High-Pressure Diels-Alder Reaction (General Procedure)
A straightforward route to racemic endo-2-phenyl-7-azabicyclo[2.2.1]heptane has been described via the high-pressure Diels-Alder reaction of 1-methoxycarbonyl-3-phenylthio-pyrrole with phenyl vinyl sulphone.[4] While specific pressures and temperatures for this exact transformation are not detailed in the abstract, typical conditions for such reactions involve pressures up to 1.4 GPa.[2] The initial adduct would then require subsequent removal of the activating and protecting groups to yield the final product.
Route 2: Synthesis via Favorskii Rearrangement of a Tropinone Derivative
This synthetic approach commences with the readily available tropinone. A representative procedure involves the following key steps:
-
N-Protection: Tropinone is treated with phenyl chloroformate to yield the corresponding phenyl carbamate.[5]
-
Bromination: The N-protected tropinone is brominated, for instance using copper(II) bromide in a mixture of ethyl acetate and chloroform.[1]
-
Favorskii Rearrangement: The resulting α-bromo ketone undergoes a Favorskii rearrangement upon treatment with a base such as sodium ethoxide in ethanol. This step contracts the six-membered ring of the tropinone skeleton to the five-membered ring of the 7-azabicyclo[2.2.1]heptane system.[1][5] This can result in a mixture of exo and endo isomers of the corresponding ester.
-
Final Transformations: Subsequent hydrolysis of the ester and any necessary modifications to the phenyl group would lead to the target compound.
Route 3: Multi-step Synthesis via Reductive Desulfonation
An example of this approach involves the preparation of a bicyclic adduct which is then converted to this compound.[3]
-
Diels-Alder Reaction: An N-protected pyrrole undergoes a Diels-Alder reaction with a suitable dienophile to form a bicyclic adduct.
-
Reductive Desulfonation, Hydrogenation, and Hydrolysis: The bicyclic adduct is then subjected to a sequence of reductive desulfonation, hydrogenation of any remaining double bonds in the bicyclic core, and acid hydrolysis of the protecting group to yield the final this compound.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
A Comparative Pharmacological Analysis: 2-Phenyl-7-azabicyclo[2.2.1]heptane and the Potent Analgesic Epibatidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of 2-Phenyl-7-azabicyclo[2.2.1]heptane and the well-characterized, potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. While epibatidine's potent analgesic properties are well-documented, its narrow therapeutic window has spurred the investigation of structurally related compounds, including derivatives of 7-azabicyclo[2.2.1]heptane, to identify novel ligands with improved safety profiles. This comparison aims to objectively present the available experimental data on their receptor binding affinities, functional activities, and in vivo effects to inform future drug discovery and development efforts.
Executive Summary
Epibatidine is a potent agonist at various nAChR subtypes, exhibiting high affinity and analgesic efficacy that is reportedly 200-500 times that of morphine. However, its clinical utility is severely limited by a narrow therapeutic index, with toxicity and adverse effects occurring at doses close to the therapeutic range. The 7-azabicyclo[2.2.1]heptane scaffold, a core component of epibatidine, has been a focal point for the development of new nAChR ligands. While direct and extensive pharmacological data for this compound is limited in publicly available literature, research on closely related 2-aryl-7-azabicyclo[2.2.1]heptane analogs provides valuable insights into the structure-activity relationships governing nAChR interaction. These analogs, particularly those with a pyridinyl moiety at the 2-position, have demonstrated a range of affinities and functional activities at nAChRs, from potent agonism to antagonism, highlighting the critical influence of the aryl substituent on the pharmacological profile.
Data Presentation: Quantitative Comparison
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities (Ki, nM)
| Compound | α4β2* nAChR | α7 nAChR | α3β4* nAChR | Reference |
| (±)-Epibatidine | 0.026 | >1000 | 1.3 | [1] |
| 2-exo-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | ~0.03 | >1000 | - | [2] |
| 2-exo-(2'-Amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | ~100 (similar to nicotine) | >1000 | - | [2] |
| 2-exo-[5'-(2'-Chloro-3'-phenylpyridinyl)]-7-azabicyclo[2.2.1]heptane | High Affinity | - | - | [3] |
Note: The α4β2 and α3β4* notations indicate that the exact subunit composition in native tissue preparations may vary.*
Table 2: In Vivo Analgesic Potency
| Compound | Assay | Potency (ED50) | Reference |
| Epibatidine | Mouse Hot Plate | 0.005 mg/kg (s.c.) | [4] |
| 2-exo-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptane analogs | Mouse Tail Flick (intrathecal) | Agonists with varying potencies | [2] |
Table 3: Adverse Effects
| Compound | Observed Adverse Effects | Reference |
| Epibatidine | Hypertension, respiratory paralysis, seizures, convulsions. Narrow therapeutic window. | [4] |
| 2-Aryl-7-azabicyclo[2.2.1]heptane Analogs | Varies depending on the specific analog; some show reduced toxicity compared to epibatidine. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Radioligand Displacement Binding Assay Workflow.
Caption: Mouse Hot Plate Analgesia Test Workflow.
Experimental Protocols
Radioligand Displacement Binding Assay for nAChRs
This protocol is a generalized procedure based on methodologies reported for epibatidine and its analogs.[6][7]
1. Materials:
- Tissue Preparation: Rat forebrain or other appropriate tissue expressing nAChRs is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.
- Radioligand: [³H]epibatidine is a commonly used radioligand for labeling high-affinity nAChRs.
- Test Compounds: this compound, epibatidine (as a reference), and other competing ligands are dissolved in an appropriate solvent and diluted to various concentrations.
- Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) is used to determine non-specific binding.
- Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.
- Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- In assay tubes, combine the membrane preparation, a fixed concentration of [³H]epibatidine, and varying concentrations of the test compound or the non-specific binding control.
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
- Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This protocol is a general outline for assessing the functional activity of compounds at specific nAChR subtypes expressed in Xenopus oocytes.[8][9]
1. Materials:
- Xenopus laevis Oocytes: Harvested and prepared for injection.
- cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
- Injection System: Microinjection apparatus.
- TEVC Setup: Including an amplifier, voltage and current electrodes, a perfusion system, and data acquisition software.
- Recording Solution: A buffered saline solution (e.g., ND96).
- Agonist and Test Compounds: Acetylcholine (ACh) as the natural agonist, and the test compounds (epibatidine, this compound) at various concentrations.
2. Procedure:
- Inject the cRNA encoding the nAChR subunits into the cytoplasm of the oocytes.
- Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with the two microelectrodes (one for voltage clamping and one for current recording).
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline.
- Apply the test compound at various concentrations and record the induced current. To test for antagonistic activity, co-apply the test compound with a fixed concentration of acetylcholine.
- Wash out the compound and allow the oocyte to recover before the next application.
3. Data Analysis:
- Measure the peak current amplitude elicited by the test compounds.
- For agonists, construct concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to acetylcholine.
- For antagonists, determine the IC50 (concentration that inhibits 50% of the acetylcholine-induced current).
Mouse Hot Plate Analgesia Test
This is a standard in vivo assay to assess the analgesic properties of a compound against a thermal stimulus.[10][11]
1. Materials:
- Animals: Male Swiss Webster mice or another appropriate strain, acclimated to the laboratory environment.
- Hot Plate Apparatus: A commercially available hot plate with a controlled temperature surface (typically set between 52-55°C) and a restraining cylinder.
- Test Compound and Vehicle: The test compound (e.g., epibatidine, this compound) dissolved in a suitable vehicle (e.g., saline), and the vehicle alone as a control.
- Positive Control: A known analgesic such as morphine.
- Timer: To record the latency of the response.
2. Procedure:
- Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., subcutaneous, intraperitoneal, or oral).
- At a predetermined time after administration (e.g., 15-30 minutes), place each mouse individually on the hot plate.
- Start the timer immediately upon placement.
- Observe the mouse for nociceptive responses, which typically include licking of the hind paws or jumping.
- Stop the timer as soon as a nociceptive response is observed and record the latency.
- To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
3. Data Analysis:
- Calculate the mean response latency for each treatment group.
- Compare the latencies of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- An increase in the response latency indicates an analgesic effect.
- The results can be expressed as the percentage of maximal possible effect (%MPE) calculated as: [(test latency - control latency) / (cut-off time - control latency)] x 100.
Conclusion
Epibatidine remains a benchmark for potent nAChR-mediated analgesia, but its toxicity profile necessitates the search for safer alternatives. The 7-azabicyclo[2.2.1]heptane scaffold is a promising starting point for the design of novel nAChR ligands. While a comprehensive pharmacological profile of this compound is not yet fully established in the public domain, the available data on its 2-aryl analogs suggest that this chemical class can produce a wide range of interactions with nAChRs. Further investigation into the specific binding affinities, functional activities, and in vivo effects of this compound is warranted to determine its potential as a therapeutic lead. This guide provides the foundational information and experimental context for researchers to pursue such investigations and to objectively compare novel compounds against the pharmacological profile of epibatidine.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Development of Ligands for Nicotinic Receptors - Frank Carroll [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Assessing the Selectivity of 2-Phenyl-7-azabicyclo[2.2.1]heptane for Sigma-2 Receptors Over Sigma-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of 2-Phenyl-7-azabicyclo[2.2.1]heptane and its analogs for sigma-2 (σ2) versus sigma-1 (σ1) receptors. The data presented is supported by experimental findings from peer-reviewed literature.
The quest for selective sigma-2 (σ2) receptor ligands is a significant area of research, driven by the potential therapeutic applications in oncology and neurology. The 7-azabicyclo[2.2.1]heptane scaffold has emerged as a promising framework for developing such selective compounds. This guide focuses on assessing the selectivity of molecules based on this scaffold, with a particular interest in this compound and its close structural analogs.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of N-benzyl-7-azabicyclo[2.2.1]heptane and key reference compounds for both σ1 and σ2 receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors, with a lower value indicating a higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| N-benzyl-7-azabicyclo[2.2.1]heptane | >10000 | 188 ± 28 | >53 |
| Haloperidol | 3.2 ± 0.4 | 3.8 ± 0.5 | 0.84 |
| DTG (1,3-di-o-tolyl-guanidine) | 16.7 ± 1.5 | 16.2 ± 1.2 | 1.03 |
| (+)-Pentazocine | 3.1 ± 0.3 | 11600 ± 1200 | 0.00027 |
Data for N-benzyl-7-azabicyclo[2.2.1]heptane and reference compounds are compiled from relevant scientific literature. The selectivity index is calculated by dividing the Ki value for the σ1 receptor by the Ki value for the σ2 receptor. A value greater than 1 indicates selectivity for the σ2 receptor.
As the data indicates, N-benzyl-7-azabicyclo[2.2.1]heptane demonstrates a significant preference for the σ2 receptor, with a Ki value in the nanomolar range and a selectivity of over 53-fold compared to the σ1 receptor. In contrast, reference compounds like Haloperidol and DTG show minimal selectivity, while (+)-Pentazocine is highly selective for the σ1 receptor.
Experimental Protocols
The binding affinity data presented in this guide is typically determined through competitive radioligand binding assays. Below is a detailed methodology for these key experiments.
Sigma-1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the σ1 receptor.
-
Tissue Preparation: Guinea pig brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the receptors. The resulting pellet is resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: --INVALID-LINK---Pentazocine, a highly selective σ1 receptor ligand, is used at a concentration near its Kd value.
-
Test Compound: A range of concentrations of the test compound (e.g., this compound or its analogs) are prepared.
-
Non-specific Binding Control: A high concentration of a non-labeled σ1 ligand (e.g., Haloperidol) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The membrane preparation, radioligand, and either the test compound or the control are incubated together, typically at room temperature for a specified period (e.g., 120 minutes), to allow binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay
This assay follows a similar principle to the σ1 assay but uses a different tissue source and radioligand.
-
Tissue Preparation: Rat liver tissue, which has a high density of σ2 receptors, is used. The membrane fraction is prepared as described for the σ1 assay.
-
Assay Components:
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) is commonly used. As DTG binds to both σ1 and σ2 receptors, a "masking" agent is required.
-
Masking Agent: A high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included in the assay to block the binding of [³H]DTG to the σ1 receptors, thereby isolating its binding to the σ2 receptors.
-
Test Compound: A range of concentrations of the test compound is used.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to σ2 receptors (e.g., Haloperidol) is used.
-
-
Incubation, Separation, and Detection: These steps are performed similarly to the σ1 receptor binding assay.
-
Data Analysis: The IC50 and subsequently the Ki values are calculated as described for the σ1 assay.
Visualizing Selectivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Binding preference of this compound.
Caption: Radioligand binding assay workflow.
Conclusion
The available data strongly suggests that the 7-azabicyclo[2.2.1]heptane scaffold, particularly when N-substituted with an arylalkyl group like a benzyl group, is a promising lead for the development of selective σ2 receptor ligands. The representative compound, N-benzyl-7-azabicyclo[2.2.1]heptane, demonstrates high affinity and significant selectivity for the σ2 receptor over the σ1 receptor. This selectivity is a crucial attribute for developing targeted therapeutics with reduced off-target effects. Further investigation into 2-substituted derivatives, such as this compound, is warranted to fully elucidate their potential as highly selective σ2 receptor modulators.
References
Comparative Guide to the Synthesis and Biological Evaluation of 7-Azabicyclo[2.2.1]heptane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes and biological assay performance for compounds featuring the 7-azabicyclo[2.2.1]heptane scaffold. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate methodologies for research and development.
Reproducibility and Efficiency of Synthetic Routes
The synthesis of the 7-azabicyclo[2.2.1]heptane core is a critical step in the development of novel therapeutics, including potent analgesics and agents targeting central nervous system disorders. The reproducibility of a synthetic route is paramount for reliable production and subsequent biological testing. This section compares common synthetic strategies, focusing on reported yields as an indicator of efficiency and potential reproducibility.
Several key synthetic methodologies have been employed to construct the 7-azabicyclo[2.2.1]heptane framework, including the Diels-Alder reaction, radical cyclization, and intramolecular cyclization. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
| Synthetic Method | Key Reactants | Reported Yield | Reference |
| Diels-Alder Reaction | N-substituted pyrroles and various dienophiles | <9% to 93% | [1][2] |
| Intramolecular Cyclization | trans-4-aminocyclohexanol derivatives | 18% to 36% (overall yield for parent compound) | [1][2] |
| Radical Cyclization | N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates | 40% (for the 7-azabicyclo[2.2.1]heptane product) | [3][4] |
| Base-Promoted Heterocyclization | Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates | 52% (for a brominated intermediate) | [5] |
Note: The reported yields can be influenced by the specific substrates, reagents, and reaction conditions used. Direct comparison of reproducibility would require standardized, side-by-side experimental evaluation.
Comparative Biological Activity of 7-Azabicyclo[2.2.1]heptane Derivatives
Derivatives of 7-azabicyclo[2.2.1]heptane have shown significant activity at various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). The affinity of these compounds for different nAChR subtypes is a key determinant of their therapeutic potential and side-effect profile. This section provides a comparative overview of the binding affinities (Ki) of several representative compounds.
| Compound | Target Receptor | Ki (nM) | Reference |
| Epibatidine analogue (3-pyridinyl derivative) | α4β2 nAChR | 0.20 | [6] |
| Epibatidine analogue (3-pyridinyl derivative) | α4β2 nAChR | 0.40 | [6] |
| Epibatidine analogue (3-pyridinyl derivative) | α4β2 nAChR | 0.50 | [6] |
| Epiboxidine-related analogue | α4β2 nAChR | 13.30 | [6] |
| Epiboxidine-related analogue | α7 nAChR | 1.60 | [6] |
Experimental Protocols
Synthesis of 7-Azabicyclo[2.2.1]heptane via Intramolecular Cyclization
This protocol is a general representation based on synthetic routes described in the literature[1][2].
-
Protection of the Amino Group: trans-4-aminocyclohexanol is reacted with a suitable protecting group, such as carbobenzoxy (Cbz) chloride, in the presence of a base to yield the N-protected amino alcohol.
-
Activation of the Hydroxyl Group: The hydroxyl group of the N-protected amino alcohol is converted to a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.
-
Deprotection of the Amino Group: The protecting group on the nitrogen is removed. For a Cbz group, this is often achieved through hydrogenolysis using a palladium catalyst.
-
Cyclization: The resulting amino mesylate or tosylate is treated with a base in a suitable solvent (e.g., 80% aqueous ethanol) to induce intramolecular nucleophilic substitution, forming the 7-azabicyclo[2.2.1]heptane ring system.
-
Purification: The final product is purified using standard techniques such as distillation or crystallization.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs[7][8][9][10].
-
Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane-bound receptors.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of 7-azabicyclo[2.2.1]heptane compounds.
Caption: Simplified signaling pathway of a 7-azabicyclo[2.2.1]heptane agonist at a nicotinic acetylcholine receptor.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
Safety Operating Guide
Personal protective equipment for handling 2-Phenyl-7-azabicyclo[2.2.1]heptane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenyl-7-azabicyclo[2.2.1]heptane. The following procedures are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The minimum required PPE is outlined below. For tasks with a higher risk of splashing or aerosol generation, enhanced protection is necessary.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Minimum Requirement | Enhanced Protection (High-Risk Tasks) |
| Eyes/Face | Safety glasses with side shields meeting ANSI Z87.1 standard.[1] | Chemical safety goggles and a full-face shield.[2][3] |
| Hands | Disposable nitrile gloves. Inspect before each use.[2] | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[1] |
| Body | A standard laboratory coat.[1][4] | A flame-resistant lab coat over cotton clothing. Avoid polyester or acrylic fabrics.[2] |
| Feet | Closed-toe and closed-heel shoes that cover the entire foot.[2] | Chemical-resistant safety boots.[3] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[5] | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain exposure below permissible limits.[2][6] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[5]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[5][7] Do not breathe in dust or mist.[5][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5][6] Do not eat, drink, or smoke in the work area.[5]
-
Ignition Sources: If the compound is flammable, keep it away from heat, sparks, open flames, and hot surfaces.[8][9][10] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8]
Storage Plan:
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[5][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate all non-essential personnel from the area.[5]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[5][7]
-
Prevent the spilled material from entering drains or waterways.[6][7]
-
Thoroughly clean the spill area.
Disposal Plan
All chemical waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through an approved waste disposal plant or licensed contractor.[8][9][10] Do not dispose of it in the sanitary sewer system.[7]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
